Quinolin-2-ylboronic acid
Description
Properties
IUPAC Name |
quinolin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCQRBWSBKHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623225 | |
| Record name | Quinolin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-12-7 | |
| Record name | Quinolin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Quinolin-2-ylboronic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 745784-12-7 [1]
This technical guide provides an in-depth overview of Quinolin-2-ylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.
Compound Data
This compound is a stable, solid compound at room temperature.[1] Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 745784-12-7 | [1] |
| Molecular Formula | C₉H₈BNO₂ | [1] |
| Molecular Weight | 172.98 g/mol | [2] |
| Physical Form | Solid | [1] |
| Density | 1.289 g/cm³ | [3] |
| Boiling Point | 400.261 °C at 760 mmHg | [3] |
| Flashing Point | 195.871 °C | [3] |
| Purity | ≥98% | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
Safety Information
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard precautionary statements should be followed, including wearing appropriate personal protective equipment and handling the compound in a well-ventilated area.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the Miyaura borylation of a 2-haloquinoline to form the corresponding pinacol boronate ester, followed by hydrolysis to the desired boronic acid.
Miyaura Borylation of 2-Chloroquinoline
This protocol describes the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, the pinacol ester precursor to this compound.
Materials:
-
2-Chloroquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloroquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane via syringe to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Logical Workflow for Miyaura Borylation:
Caption: Workflow for the synthesis of the pinacol ester of this compound via Miyaura borylation.
Hydrolysis to this compound
Materials:
-
Crude 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude boronate ester in a mixture of THF and 1M HCl.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of a wide array of 2-substituted quinolines. These products are of significant interest in medicinal chemistry.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (or its pinacol ester)
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Phosphine ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Water (for certain conditions)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (2-5 mol%), and the ligand (if applicable).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under positive inert gas pressure, add the base (2.0-3.0 eq) and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery: Kinase Inhibition
Quinoline-based molecules are prevalent in medicinal chemistry and are known to target various protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This compound serves as a valuable scaffold for the synthesis of potent and selective kinase inhibitors. For instance, derivatives of quinoline have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells.
Simplified EGFR Signaling Pathway and Point of Inhibition:
Caption: Simplified EGFR signaling pathway illustrating the point of inhibition by a quinoline-based kinase inhibitor.
Spectral Data
Expected Features in Spectral Analysis:
-
¹H NMR: Signals corresponding to the aromatic protons of the quinoline ring system, as well as a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Resonances for the nine carbon atoms of the quinoline ring, with the carbon attached to the boron atom showing a characteristic chemical shift.
-
IR Spectroscopy: Characteristic bands for B-O and O-H stretching of the boronic acid group, in addition to the aromatic C-H and C=C/C=N stretching vibrations of the quinoline core.
This guide serves as a foundational resource for the synthesis and application of this compound. Researchers are encouraged to consult the primary literature for more specific and detailed experimental conditions tailored to their particular substrates and research goals.
References
An In-depth Technical Guide to the Physical Properties of Quinolin-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Quinolin-2-ylboronic acid. As a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, a thorough understanding of its physical characteristics is essential for reaction optimization, purification, and formulation development.
While specific experimental values for properties such as melting point, solubility, and pKa are not extensively documented in publicly available literature, this guide presents the reported data and details established experimental protocols for their determination. These methodologies provide a framework for researchers to ascertain these critical parameters in a laboratory setting.
Core Physical and Chemical Properties
The fundamental physical properties of this compound have been compiled from various sources. These quantitative data points are crucial for handling, reaction setup, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₈BNO₂ | [1] |
| Molecular Weight | 172.98 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 400.261 °C at 760 mmHg | [2] |
| Density | 1.289 g/cm³ | [2] |
| Melting Point | Data not readily available | |
| Solubility | Data not readily available | |
| pKa | Data not readily available |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining key physical properties of boronic acids. These protocols are designed to be implemented in a standard organic chemistry laboratory.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp apparatus.
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the anticipated melting point.
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range between T₁ and T₂.
Solubility Determination (Dynamic Method)
The solubility of boronic acids in various organic solvents is crucial for their application in synthesis and purification. The dynamic, or synthetic, method is a reliable technique for measuring solubility as a function of temperature.
Methodology:
-
Sample Preparation: A precise amount of this compound and a specific organic solvent are weighed into a jacketed glass vessel to create a biphasic sample of known composition.
-
Equilibration and Heating: The vessel is placed in a circulating thermostat bath and the mixture is stirred vigorously. The temperature of the bath is increased at a slow, constant rate (e.g., 0.2-0.5 °C/min).
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally using a luminance probe or a laser beam and photodetector, which measures the intensity of light passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded. This is the solubility temperature for that specific composition. A sharp increase in light transmittance will be observed at this point.
-
Data Analysis: The experiment is repeated with different known compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for the dynamic determination of solubility.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of the boronic acid. This property is fundamental to understanding its reactivity and its interaction with bases and diols.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (often a water-cosolvent mixture like water/DMSO due to the limited water solubility of many arylboronic acids).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration continues until the pH has passed the equivalence point, resulting in a characteristic sigmoidal titration curve.
-
Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). The data can be plotted (pH vs. volume of titrant), and the pKa can be found from the midpoint of the steepest part of the curve. More accurate values can be obtained by analyzing the first or second derivative of the titration curve.
References
An In-depth Technical Guide to Quinolin-2-ylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of quinolin-2-ylboronic acid, a versatile building block in modern organic and medicinal chemistry. We will delve into its chemical and physical properties, provide detailed experimental protocols for its synthesis and key reactions, and explore its significant role in the development of novel therapeutic agents.
Core Properties of this compound
This compound is a stable, solid compound that serves as a crucial intermediate in organic synthesis. Its key physicochemical properties are summarized below.
| Property | Value |
| Molecular Weight | 172.98 g/mol [1][2][3] |
| Chemical Formula | C₉H₈BNO₂[1][3] |
| CAS Number | 745784-12-7[4] |
| Appearance | Solid |
| Density | 1.289 g/cm³[5] |
| Boiling Point | 400.261 °C at 760 mmHg[5] |
| Flashing Point | 195.871 °C[5] |
| IUPAC Name | This compound |
| InChI Key | DWHCQRBWSBKHMI-UHFFFAOYSA-N |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Synthesis and Reactions
This compound is most commonly utilized through its more stable pinacol ester derivative, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. This precursor offers enhanced stability and is readily purified. The typical synthetic route involves a palladium-catalyzed Miyaura borylation of 2-chloroquinazoline, followed by the use of the resulting pinacol ester in Suzuki-Miyaura cross-coupling reactions.[6]
This protocol describes a general procedure for the Miyaura borylation of 2-chloroquinazoline.
Materials:
-
2-Chloroquinazoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry round-bottom flask, add 2-chloroquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (1.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.), to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under the inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline by column chromatography on silica gel.
This protocol provides a general method for the palladium-catalyzed cross-coupling of the quinazoline boronic acid pinacol ester with an aryl bromide to form 2-arylquinazolines.[6]
Materials:
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
-
Aryl bromide (Ar-Br)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.0 eq.) and the aryl bromide (1.1 eq.) in a 4:1 mixture of 1,4-dioxane and water.[6]
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.[6][7]
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and the base, such as K₂CO₃ (2.0 eq.).[6]
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 4-24 hours.[6][7]
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.[6]
-
Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.[6]
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-arylquinazoline.[6]
Biological Significance and Drug Discovery Applications
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9] this compound is a key building block for synthesizing libraries of 2-substituted quinoline derivatives, enabling extensive structure-activity relationship (SAR) studies.
These derivatives have shown particular promise as kinase inhibitors . Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a known factor in diseases like cancer. The quinoline structure can mimic the adenine ring of ATP, allowing these compounds to act as competitive inhibitors at the enzyme's active site.[6] The ability to efficiently synthesize a diverse range of 2-arylquinazolines using this compound facilitates the optimization of potency and selectivity against various kinase targets.[6]
Caption: Synthetic workflow of this compound derivatives.
References
- 1. chembk.com [chembk.com]
- 2. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. watsonnoke.com [watsonnoke.com]
- 4. 745784-12-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound, CAS No. 745784-12-7 - iChemical [ichemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
Quinolin-2-ylboronic acid structure
An In-Depth Technical Guide to Quinolin-2-ylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its utility as a coupling partner in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient pathway for the synthesis of 2-substituted quinoline derivatives. These derivatives are core scaffolds in numerous biologically active compounds and approved pharmaceuticals. This technical guide details the structure, physicochemical properties, and key synthetic applications of this compound, providing comprehensive experimental protocols and data to serve as a practical resource for its application in advanced organic synthesis and drug discovery.
Core Structure and Physicochemical Properties
This compound is an organoboron compound featuring a boronic acid group (-B(OH)₂) substituted at the 2-position of a quinoline ring. This specific arrangement makes it an ideal reagent for introducing the quinoline moiety into more complex molecular architectures.
Data Presentation: Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental planning and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 745784-12-7 | [1] |
| Molecular Formula | C₉H₈BNO₂ | [1] |
| Molecular Weight | 172.98 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Density | 1.289 g/cm³ | [1] |
| Boiling Point | 400.261 °C at 760 mmHg | [1] |
| Flash Point | 195.871 °C | [1] |
| InChI Key | DWHCQRBWSBKHMI-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic methods. While raw spectral data is instrument-dependent, ¹H NMR, ¹³C NMR, and Mass Spectrometry data are commonly available from commercial suppliers to confirm structural integrity.[1][2][3]
Synthesis and Experimental Protocols
The primary application of this compound is in carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is the most prominent example, valued for its mild conditions and high functional group tolerance.[4][5][6]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of this compound with various aryl or heteroaryl halides. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane/water mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound, the aryl/heteroaryl halide, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base followed by the anhydrous solvent.
-
Reaction: Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[7]
Microwave-Assisted Suzuki-Miyaura Protocol
For accelerated reaction times, microwave synthesis offers a highly efficient alternative.
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.5 eq.), the aryl/heteroaryl halide (1.0 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as Dioxane/water (4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in the general protocol.[7]
Representative Suzuki-Miyaura Coupling Data
The following table, adapted from analogous couplings, illustrates the expected yields for the reaction of a heteroarylboronic acid with various aryl halides.
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)quinoline | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)quinoline | 70-80 |
| 3 | 3-Bromopyridine | 2-(pyridin-3-yl)quinoline | 65-75 |
Note: Data is representative and based on analogous heteroarylboronic acid couplings. Yields are dependent on specific substrate and reaction condition optimization.[7]
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ability to easily synthesize diverse libraries of 2-substituted quinolines via this compound is a cornerstone of modern drug discovery efforts.[8][9]
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), feature a quinoline or structurally similar quinazoline core.[8][10] These compounds act as competitive inhibitors by mimicking the adenine ring of ATP, binding to the enzyme's active site and blocking the signaling pathway responsible for cell proliferation. The 2-aryl substituent plays a crucial role in modulating potency and selectivity. The Suzuki-Miyaura coupling with this compound is a key strategy for exploring the structure-activity relationship (SAR) at this position to develop next-generation inhibitors.[8]
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes and relationships involving this compound.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Inhibition of the EGFR Signaling Pathway.
Conclusion
This compound is an invaluable reagent for synthetic and medicinal chemists. Its robust application in Suzuki-Miyaura cross-coupling reactions provides a streamlined and versatile method for accessing a wide array of 2-arylquinoline derivatives. The prevalence of the quinoline scaffold in pharmacologically active agents, particularly kinase inhibitors, ensures that this compound will remain a compound of high interest for future research and development in the pharmaceutical industry. The protocols and data presented herein serve as a foundational guide for its effective utilization in the laboratory.
References
- 1. This compound, CAS No. 745784-12-7 - iChemical [ichemical.com]
- 2. 745784-12-7|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Quinolinylboronic acid(745784-12-7) 1H NMR spectrum [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Solubility Profile of Quinolin-2-ylboronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of quinolin-2-ylboronic acid, a vital reagent in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on solubility, experimental protocols, and relevant biological pathways. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from closely related compounds to provide valuable insights and predictive context.
Executive Summary
This compound, a heterocyclic aromatic boronic acid, plays a significant role in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in medicinal chemistry is underscored by the prevalence of the quinoline scaffold in numerous therapeutic agents. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide presents available solubility data for analogous compounds, details established experimental methods for solubility determination, and visualizes relevant biological signaling pathways and experimental workflows.
Solubility Data
Direct, quantitative solubility data for this compound in a range of solvents remains limited. However, by examining the solubility of parent structures like quinoline and related boronic acids such as phenylboronic acid, we can infer its likely behavior. Quinoline, for instance, is slightly soluble in cold water but dissolves readily in hot water and most organic solvents[1]. Boronic acids, as a class, exhibit a range of solubilities influenced by their substituents.
To provide a practical reference, the following table summarizes the solubility of structurally related compounds. Researchers can use this data as a starting point for solvent selection and for designing their own solubility studies.
| Compound | Solvent | Temperature (°C) | Solubility | Citation |
| Phenylboronic acid | Water | 20 | 1.9 g/100 g | [2] |
| Phenylboronic acid | Dipropyl ether | - | High | [3][4] |
| Phenylboronic acid | Ketones (e.g., Acetone) | - | High | [3][4] |
| Phenylboronic acid | Chloroform | - | Moderate | [3][4] |
| Phenylboronic acid | Hydrocarbons (e.g., Methylcyclohexane) | - | Very low | [3][4] |
| Quinoline-5-ylboronic acid | DMSO | - | 50 mg/mL (289.05 mM) | [5] |
| Boric Acid | Water | 0 | ~0.4 M | [6] |
| Boric Acid | Water | 25 | ~0.9 M | [6] |
| Boric Acid | Water | 80 | ~3 M | [6] |
Note: The solubility of boronic acids can be significantly affected by pH and the presence of salts. Boric acid, for example, shows increased solubility with rising temperature but can be influenced by the ionic strength of the solution[6][7]. The ionizable nature of the quinoline scaffold suggests that the solubility of this compound will also be pH-dependent[7][8].
Experimental Protocols for Solubility Determination
A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (or polythermal) method. This method involves monitoring the dissolution of a solid in a solvent as the temperature is changed at a controlled rate.
Protocol: Dynamic Method for Solubility Determination
Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a specific solvent.
Materials:
-
This compound
-
Selected organic or aqueous solvent
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a laser beam and photodetector for light intensity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring.
-
Controlled Heating: Slowly increase the temperature of the circulating bath at a constant and slow rate (e.g., 0.1-0.5 °C/min) to ensure the system remains close to equilibrium[9].
-
Turbidity Measurement: Continuously monitor the turbidity of the mixture. The point at which the last solid particles disappear and the solution becomes clear is the solid-liquid equilibrium point[10]. This can be determined by observing the disappearance of turbidity or by measuring the intensity of a light beam passing through the solution[2][3][4][10].
-
Record Dissolution Temperature: The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific concentration.
-
Data Compilation: Repeat the experiment with different compositions of solute and solvent to construct a solubility curve (solubility versus temperature).
Visualization of Relevant Pathways and Workflows
To provide a broader context for the application of this compound, the following diagrams illustrate a key synthetic workflow and a representative biological signaling pathway where quinoline-containing molecules are active.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway by quinoline derivatives.
Conclusion
While a comprehensive, solvent-by-solvent quantitative solubility profile for this compound is yet to be fully established in the literature, this guide provides a foundational understanding for researchers. By referencing the solubility of analogous compounds and employing standardized experimental protocols such as the dynamic method, scientists can effectively determine the solubility of this compound in their systems of interest. The contextual diagrams of synthetic workflows and biological pathways further highlight the compound's significance and guide its application in both synthetic and medicinal chemistry. This document serves as a critical resource to facilitate the informed use of this compound in pioneering research and development.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Storage of Quinolin-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the purity of quinolin-2-ylboronic acid. Proper handling and storage of this versatile reagent are critical for ensuring its integrity and performance in synthetic and medicinal chemistry applications.
Stability Profile of this compound
This compound, like many heterocyclic boronic acids, is susceptible to degradation over time, which can adversely affect reaction yields, purity of products, and overall experimental reproducibility.[1] The primary degradation pathways are hydrolysis and oxidation, leading to the formation of inactive byproducts.[1]
1.1 Degradation Pathways
-
Hydrolysis: In the presence of moisture, the boronic acid moiety can be cleaved from the quinoline scaffold.
-
Oxidation: Exposure to air can lead to oxidation of the boronic acid group.[1]
The general degradation process involves the conversion of the boronic acid to less reactive or unreactive species, which can complicate subsequent reactions and purifications.[1][2]
1.2 Physical Indicators of Degradation
While analytical confirmation is always recommended, visual inspection can offer preliminary signs of degradation.[1] These signs include:
-
Changes in color
-
Clumping of the solid material, often due to moisture absorption[1]
-
Altered solubility characteristics[1]
It is crucial to note that significant degradation can occur without any obvious visual changes.[1] Therefore, relying solely on visual inspection is insufficient for critical applications.
Recommended Storage and Handling
To mitigate degradation and ensure the long-term stability of this compound, adherence to strict storage and handling protocols is essential.
2.1 Storage Conditions
The ideal storage environment for this compound is cool, dry, and dark.[1] Specific recommendations include:
-
Temperature: Store in a freezer at or below -20°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[1]
-
Container: The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.[1][3]
References
Quinolin-2-ylboronic Acid: A Comprehensive Safety and Handling Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential biological implications of Quinolin-2-ylboronic acid. The information is intended for researchers, scientists, and drug development professionals who may be working with this compound. The guide consolidates available safety data, outlines standardized experimental protocols for toxicological assessment, and provides visual workflows for safe handling and emergency procedures.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 745784-12-7 | [1][2][3] |
| Molecular Formula | C₉H₈BNO₂ | [1][2][3] |
| Molecular Weight | 172.98 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Boiling Point | 400.261 °C at 760 mmHg | [4] |
| Density | 1.289 g/cm³ | [4] |
| Flashing Point | 195.871 °C | [4] |
| Purity | Typically ≥95% or ≥98% | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications and precautionary statements are summarized in Table 2. The GHS07 pictogram, an exclamation mark, is associated with this compound, indicating its potential to cause irritation and acute toxicity.[5]
Table 2: GHS Hazard Classification for this compound
| Classification | Code | Statement | Reference |
| Hazard Statements | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Experimental Protocols for Toxicological Assessment
While specific toxicological studies for this compound are not publicly available, the hazard classifications are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized methodologies for the key toxicological endpoints associated with this compound.
Acute Oral Toxicity (as per OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[6]
-
Principle: The method uses a small number of animals (typically rats) in a stepwise procedure to classify a substance into a toxicity class based on the observed mortality.[6]
-
Animal Model: Healthy, young adult rats of a single sex (usually females) are used.[6][7]
-
Procedure:
-
Animals are fasted prior to dosing.[7]
-
The substance is administered orally in a single dose via gavage.[7]
-
The procedure starts with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[7]
-
Subsequent dosing steps depend on the mortality and moribund status of the animals in the previous step.[6]
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
-
Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS).[6]
Dermal Irritation (as per OECD Guideline 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[9]
-
Principle: The substance is applied to the skin of an experimental animal, and the degree of irritation is assessed at specific intervals.[9]
-
Animal Model: The albino rabbit is the preferred species.[9]
-
Procedure:
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4] Observations continue for up to 14 days to assess the reversibility of the effects.[9]
-
Endpoint: The severity and reversibility of the skin reactions determine the irritation classification.[9]
Eye Irritation (as per OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.[4]
-
Principle: The test substance is instilled into the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are evaluated.[11]
-
Animal Model: Healthy, adult albino rabbits are used.[4]
-
Procedure:
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] The observation period may be extended up to 21 days to assess the reversibility of any observed effects.[11]
-
Endpoint: The degree of eye irritation is scored based on the severity of corneal opacity, iritis, and conjunctival redness and swelling.[4]
Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
Handling Procedures
-
All weighing and transferring of the solid compound should be conducted in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage is in a freezer at temperatures under -20°C in an inert atmosphere.[1]
Emergency and First Aid Procedures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing and wash the skin with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Procedures
Waste containing this compound must be treated as hazardous waste.
-
Segregation and Labeling: Isolate waste containing this compound from other chemical waste. Clearly label the container as "Hazardous Waste: this compound" with appropriate hazard pictograms.[5]
-
Neutralization (for small residues): Small residual amounts in containers can be rinsed with a suitable organic solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste. For larger quantities, slow addition to a dilute basic solution (e.g., 1M sodium hydroxide) with stirring in a fume hood can convert the boronic acid to a more water-soluble boronate salt for safer disposal.[5]
-
Contaminated Materials: Any materials used in handling, such as gloves and weighing paper, should be considered contaminated and disposed of as hazardous waste.[5]
-
Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company, following all local, state, and federal regulations.[5]
Potential Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of this compound is limited, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[13][14]
Based on studies of structurally related compounds, such as quinazoline derivatives, initial bioactivity screening of this compound could focus on its potential as a kinase inhibitor. Quinazoline derivatives are known to inhibit protein kinases involved in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1] Furthermore, some boronic acid-containing quinolines have been identified as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), which can affect the cyclin D/Rb oncogenic pathway.[15]
The following diagram illustrates a potential, extrapolated signaling pathway that could be investigated for this compound based on the activity of related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. flashpointsrl.com [flashpointsrl.com]
- 13. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. mdpi.com [mdpi.com]
Quinolin-2-ylboronic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2-ylboronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, while the boronic acid functional group enables a wide range of synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be summarized from available data and analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₈BNO₂ | Calculated |
| Molecular Weight | 172.98 g/mol | Calculated |
| Appearance | Solid (form may vary) | Supplier Data |
| Melting Point | >300 °C | Alfa Aesar |
| Boiling Point | 400.26 °C at 760 mmHg (Predicted) | iChemical[1] |
| Density | 1.289 g/cm³ (Predicted) | iChemical[1] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Ambeed, Inc. |
Synthesis of this compound and its Pinacol Ester
The direct synthesis of this compound can be challenging due to the propensity of some heteroaryl boronic acids to undergo protodeboronation. A more common and practical approach involves the synthesis of its more stable pinacol ester derivative, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, via a Miyaura borylation reaction. This pinacol ester can then be used directly in cross-coupling reactions or hydrolyzed to the corresponding boronic acid if required.
Experimental Protocol: Miyaura Borylation of 2-Chloroquinoline
This protocol describes a general method for the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline from 2-chloroquinoline.
Materials:
-
2-Chloroquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)
-
Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloroquinoline (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., KOAc, 3.0 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 1-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Hydrolysis to this compound (Optional):
-
Dissolve the purified 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in a suitable solvent mixture (e.g., THF/water or acetone/water).
-
Add an acid (e.g., HCl) or a base to facilitate hydrolysis.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain this compound.
Caption: Workflow for Miyaura Borylation of 2-Chloroquinoline.
Suzuki-Miyaura Cross-Coupling Reactions
This compound and its pinacol ester are invaluable reagents for the synthesis of 2-arylquinolines via the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the quinoline scaffold and various aryl or heteroaryl halides.
Representative Substrate Scope and Yields
| Entry | Heteroarylboronic Acid/Ester | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Pyridin-2-ylboronic Ester | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 |
| 2 | Pyridin-2-ylboronic Ester | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 |
| 3 | Quinazolin-2-ylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 75-85 (Expected)[6] |
| 4 | Quinazolin-2-ylboronic Acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 70-80 (Expected)[6] |
Note: The "2-pyridyl problem," where the nitrogen atom adjacent to the boronic acid can chelate to the palladium catalyst and inhibit the reaction, is a known challenge with 2-heteroarylboronic acids.[4] Careful selection of ligands and reaction conditions is crucial to overcome this issue.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl bromide.[6]
Materials:
-
This compound or 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (if using an aqueous base system)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, add this compound or its pinacol ester (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 2.0 eq.) and the solvent (e.g., Dioxane/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylquinoline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Microwave-Assisted Protocol:
For accelerated reaction times, microwave synthesis can be employed. The general setup is similar, using a microwave-safe vial and heating in a microwave reactor.
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Applications in Medicinal Chemistry: Kinase Inhibition
The quinoline scaffold is a key component of many kinase inhibitors used in cancer therapy. The ability to readily synthesize a diverse library of 2-arylquinolines using this compound makes it a valuable tool in drug discovery for targeting various protein kinases. Aberrant kinase activity is a hallmark of many cancers, and inhibiting these enzymes can block signaling pathways that drive tumor growth and proliferation.
Several important signaling pathways are targeted by quinoline-based kinase inhibitors:
-
EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Overactivation of EGFR is common in many cancers, leading to uncontrolled cell growth.
-
c-Met (Hepatocyte Growth Factor Receptor) Signaling Pathway: The c-Met pathway is implicated in tumor invasion and metastasis.
-
PI3K/Akt/mTOR Signaling Pathway: This is a central pathway that regulates cell survival, proliferation, and metabolism.
Signaling Pathway Diagrams
The following diagrams illustrate these key signaling pathways and indicate the potential points of inhibition by quinoline-based kinase inhibitors synthesized from this compound.
Caption: Simplified EGFR Signaling Pathway and Inhibition.
Caption: Simplified c-Met Signaling Pathway and Inhibition.
Caption: Simplified PI3K/Akt/mTOR Pathway and Inhibition.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a powerful method for the construction of 2-arylquinolines, a class of compounds with significant potential as kinase inhibitors for the treatment of cancer and other diseases. This technical guide has provided an overview of the synthesis, properties, and applications of this compound, along with detailed experimental protocols and visualizations of relevant biological pathways. Further research into the specific properties and reaction scope of this compound will undoubtedly continue to expand its applications in the development of novel therapeutics and functional materials.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Discovery and Development of Quinoline Derivatives: A Technical Guide for Researchers
Introduction
Quinoline, a bicyclic heterocyclic aromatic organic compound, and its derivatives have long been a cornerstone in medicinal chemistry and drug discovery.[1][2] First isolated from coal tar in the 19th century, the quinoline scaffold has proven to be a "privileged structure," forming the core of a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of quinoline derivatives, with a focus on their applications in oncology. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a diverse array of derivatives with activities including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][5] In the field of oncology, quinoline derivatives have emerged as a significant class of compounds that can modulate key signaling pathways frequently dysregulated in cancer cells, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[6][7] This guide will delve into the synthetic methodologies for creating these derivatives, detailed protocols for their biological evaluation, quantitative data on their efficacy, and visualizations of their mechanisms of action.
I. Synthesis of Quinoline Derivatives
The construction of the quinoline core has been the subject of extensive research, leading to the development of several named reactions that are still widely used today. These classical methods, along with modern variations, provide a robust toolkit for synthetic chemists.
Friedländer Synthesis
The Friedländer synthesis is a versatile and widely used method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] This reaction can be catalyzed by either acids or bases.[9]
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
-
Materials: 2-Aminobenzaldehyde, Acetophenone, Sodium hydroxide (or p-toluenesulfonic acid), Ethanol (or toluene).
-
Procedure:
-
Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent in a round-bottom flask.
-
Add the acid or base catalyst to the reaction mixture.
-
Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.[8]
-
Skraup Synthesis
The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[10][11]
Experimental Protocol: Skraup Synthesis of Quinoline
-
Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent), Ferrous sulfate (optional, as a moderator for the exothermic reaction).
-
Procedure:
-
In a large reaction flask, carefully add concentrated sulfuric acid to glycerol with cooling.
-
Add aniline to the mixture, followed by the oxidizing agent.
-
If the reaction is too vigorous, ferrous sulfate can be added to moderate it.
-
Heat the mixture carefully. The reaction is often exothermic and may require initial heating to start, after which the heat may need to be removed.
-
After the initial vigorous reaction subsides, heat the mixture to complete the reaction.
-
Cool the mixture and cautiously pour it into a large volume of water.
-
Make the solution alkaline with sodium hydroxide to liberate the quinoline.
-
Isolate the quinoline by steam distillation and purify by fractional distillation.
-
A modern variation of this method utilizes microwave irradiation to improve yields and reduce reaction times.[8][12]
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[13][14] The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds via an aldol condensation.[13]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Materials: Aniline, Crotonaldehyde (or a mixture of acetaldehyde and paraldehyde to generate it in situ), Hydrochloric acid or another strong acid.
-
Procedure:
-
In a reaction flask, combine the aniline with the strong acid.
-
Slowly add the α,β-unsaturated carbonyl compound to the mixture. The reaction is often exothermic and may require cooling.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the mixture and neutralize it with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
II. Biological Evaluation of Quinoline Derivatives
The diverse pharmacological activities of quinoline derivatives necessitate a range of biological assays to determine their efficacy and mechanism of action. This section provides protocols for key assays used in the evaluation of their anticancer properties.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
Experimental Protocol: MTT Cytotoxicity Assay
-
Materials: Cancer cell lines, complete cell culture medium, 96-well plates, quinoline derivative stock solution (in DMSO), MTT solution, solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the quinoline derivative in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[15]
-
Kinase Inhibition Assays
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways. The following are general protocols for in vitro kinase inhibition assays.
General Protocol for In Vitro Kinase Inhibition Assay (e.g., for EGFR, VEGFR2, c-Met, PI3K, mTOR)
-
Materials: Recombinant purified kinase, specific peptide or protein substrate, ATP, kinase reaction buffer, quinoline derivative stock solution, 96- or 384-well plates, detection reagents (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
Procedure:
-
Prepare serial dilutions of the quinoline derivative in the kinase reaction buffer.
-
In the wells of the assay plate, add the kinase, the specific substrate, and the quinoline derivative at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the quinoline derivative relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][16][17]
-
III. Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines and their inhibitory activity against key protein kinases.
Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid 9i | A549 | Non-small cell lung cancer | 1.91 | [18] |
| K-562 | Chronic myelogenous leukemia | 2.33 | [18] | |
| Quinoline-Chalcone Hybrid 9j | A549 | Non-small cell lung cancer | 2.45 | [18] |
| K-562 | Chronic myelogenous leukemia | 5.29 | [18] | |
| 4-Acrylamido-Quinoline 8i | PC3 | Prostate cancer | 0.12 | [19] |
| HCT116 | Colorectal cancer | 0.25 | [19] | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 | Breast cancer | Not specified (82.9% growth reduction) | [16] |
Table 2: Kinase Inhibitory Activity of Representative Quinoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Quinoline-Chalcone Hybrid 9i | PI3Kγ | 52 | [18] |
| PI3Kα | 134 | [18] | |
| PI3Kβ | 227 | [18] | |
| PI3Kδ | 473 | [18] | |
| 4-Acrylamido-Quinoline 8i | PI3Kα | 0.50 | [19] |
| PI3Kβ | 2.51 | [19] | |
| PI3Kδ | 1.83 | [19] | |
| PI3Kγ | 13.7 | [19] | |
| mTOR | 1.12 | [19] | |
| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | mTOR | 64 | [20] |
IV. Signaling Pathways and Mechanisms of Action
Quinoline derivatives have been shown to target several critical signaling pathways implicated in cancer progression. Understanding these pathways is crucial for the rational design of new and more effective anticancer agents.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a common event in many cancers.[7] Several quinoline derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[19][20]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Receptor Tyrosine Kinase (RTK) Signaling Pathways
Receptor tyrosine kinases such as EGFR, VEGFR, and c-Met are crucial for cell proliferation, survival, and angiogenesis.[18][21] Overexpression or mutation of these receptors is a common driver of cancer.[21] Quinoline derivatives have been designed to act as potent inhibitors of these kinases.[18]
Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinoline derivatives.
V. Conclusion
The quinoline scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile, particularly in the realm of oncology, ensure its continued importance in drug development. This technical guide has provided a comprehensive overview of the key aspects of quinoline derivative research, from their synthesis to their biological evaluation and mechanism of action. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of this versatile heterocyclic system. Further investigation into structure-activity relationships and the development of more selective and potent quinoline-based inhibitors will undoubtedly lead to the next generation of targeted cancer therapies.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.de [promega.de]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Quinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide delves into the core pharmacological properties of quinoline-based compounds, focusing on their anticancer, antimalarial, antibacterial, and antiviral activities. It provides an in-depth look at their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Anticancer Activity: Targeting the Hallmarks of Cancer
Quinoline derivatives have emerged as promising candidates in oncology, exhibiting a variety of anticancer mechanisms.[3][4] These compounds can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration, targeting key pathways in cancer progression.[5][6]
Mechanisms of Action
Quinoline-based compounds exert their anticancer effects through diverse molecular mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues, similar to established chemotherapeutics like doxorubicin, can intercalate into DNA, interfering with replication and transcription. They are also known to target topoisomerase enzymes, which are crucial for managing DNA topology during cell division.[3][7]
-
Kinase Inhibition: Quinoline scaffolds are effective inhibitors of various protein kinases that are often dysregulated in cancer. For instance, they have been shown to inhibit Pim-1 kinase, which is upregulated in several human malignancies and plays a role in cell growth and survival.[7] Additionally, they can target receptor tyrosine kinases like VEGFR, EGFR, and c-Met, which are pivotal in tumor growth and angiogenesis.[8]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax.[6]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation. This is often achieved by modulating the expression of key cell cycle regulators.[3]
Quantitative Data on Anticancer Activity
The efficacy of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[9][10]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxamides | Prostate (PC-3) | 1.29 - 2.81 | [7] |
| 2,4-Disubstituted quinolines | Breast (MCF-7) | Varies | [3] |
| Pyranoquinolinone-derived Schiff bases | Breast (MCF-7), Liver (HepG2), Colon (HCT-116) | Varies | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the quinoline compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Pim-1 Kinase Inhibition Assay:
The Pim-1 kinase inhibitory activity can be measured using commercially available assay kits, such as the Ser/Thr KinEase assay kit. This typically involves incubating the kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using a fluorescence-based method, to determine the extent of inhibition.[7]
Signaling Pathway Visualization
Caption: Anticancer mechanisms of quinoline derivatives.
Antimalarial Activity: A Historical and Ongoing Battle
Quinolines are historically significant in the fight against malaria, with quinine being one of the first effective treatments.[11] Modern synthetic quinolines, such as chloroquine and mefloquine, continue to be vital, although resistance is a growing concern.[1][12]
Mechanism of Action
The primary mechanism of action for many antimalarial quinolines involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[11]
-
The parasite digests hemoglobin within its food vacuole, releasing toxic heme.
-
The parasite normally polymerizes this toxic heme into non-toxic hemozoin.
-
Quinoline drugs accumulate in the acidic food vacuole and interfere with this polymerization process.[12]
-
The buildup of toxic heme leads to oxidative stress and parasite death.
Quantitative Data on Antimalarial Activity
| Compound | P. falciparum Strain | IC50 | Reference |
| Chloroquine | CQS Pf3D7 | 0.020 µg/mL | [12] |
| Pyrazole-quinoline derivative | P. falciparum | 0.036 µg/mL | [12] |
| 7-chloro quinoline and triazole linkage | PfK1 | 3.14 µM | [13] |
| Neocryptolepine analogue | CQS Pf3D7 | 1233.1 ± 176.5 nM | [12] |
| Neocryptolepine analogue | MDR PfK1 | 1361.3 ± 6.4 nM | [12] |
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I-based Assay):
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable medium.
-
Drug Dilution: The quinoline compounds are serially diluted in a 96-well plate.
-
Infection and Incubation: Synchronized, ring-stage parasites are added to the wells and incubated for 72 hours.
-
Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured. The IC50 is determined by comparing the fluorescence in treated wells to untreated controls.
Caption: Workflow for in vitro antiplasmodial assay.
Antibacterial Activity: A Broad Spectrum of Action
Quinoline derivatives, particularly the fluoroquinolones, are potent broad-spectrum antibacterial agents.[14][15] They are effective against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The primary antibacterial mechanism of quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[14] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones prevent the bacteria from multiplying. Some newer quinoline derivatives have also been shown to target other bacterial processes, such as lipopolysaccharide (LPS) transport.[16]
Quantitative Data on Antibacterial Activity
The antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[15]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125 - 8 | [16][17] |
| Quinoline-based amino acid derivative 43a | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 | [15] |
| Quinoline derivative 11 | S. aureus | 6.25 | [15] |
Experimental Protocols
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution: The quinoline compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Antiviral Activity: An Emerging Frontier
The antiviral properties of quinoline-based drugs are an area of active research.[14] They have shown activity against a range of viruses, including HIV, SARS-CoV-2, and Dengue virus.[18][19]
Mechanism of Action
The antiviral mechanisms of quinolines are varied and often virus-specific:
-
HIV: Some quinoline derivatives inhibit the HIV Tat-TAR interaction, which is crucial for viral transcription.[14]
-
SARS-CoV-2: The mechanism is not fully elucidated but may be similar to that of chloroquine, which is thought to interfere with viral entry and replication.[18]
-
Dengue Virus: Certain quinoline compounds have been shown to act during the early stages of the virus life cycle and impair the accumulation of the viral envelope glycoprotein.[19][20]
Quantitative Data on Antiviral Activity
| Compound | Virus | Cell Line | EC50 | Reference |
| Quinoline-morpholine hybrid | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 µM | [18] |
| Chloroquine | SARS-CoV-2 | Vero 76 | 3.1 ± 2.7 µM | [18] |
| Quinoline derivative 266 | Dengue Virus Serotype 2 | - | 0.59 µM | [20] |
| Quinoline derivative 1ae | Influenza A Virus (IAV) | - | 1.87 ± 0.58 µM | [21] |
Experimental Protocols
Antiviral Assay (e.g., for SARS-CoV-2):
-
Cell Culture: A suitable host cell line (e.g., Vero 76 or Caco-2) is cultured in 96-well plates.
-
Compound Treatment: Cells are pre-treated with different concentrations of the quinoline compound.
-
Virus Infection: The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified using methods such as quantitative PCR (qPCR) to measure viral RNA, or an immunoassay to detect viral proteins. The half-maximal effective concentration (EC50) is then calculated.[18]
Caption: Antiviral mechanisms of action for quinolines.
Conclusion
The quinoline scaffold remains a privileged structure in drug discovery, consistently yielding compounds with potent and diverse biological activities. The ongoing research into their mechanisms of action and the development of novel derivatives continue to provide promising leads for the treatment of cancer, malaria, and various infectious diseases. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers dedicated to harnessing the therapeutic potential of this remarkable class of compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. ijmphs.com [ijmphs.com]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across diverse disease areas.[1] This technical guide provides a comprehensive overview of the quinoline core, detailing its role in anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory therapies. It presents a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of crucial signaling pathways to serve as a valuable resource for professionals in drug discovery and development.
Therapeutic Applications and Quantitative Activity
The broad spectrum of biological activities exhibited by quinoline derivatives underscores their significance in medicinal chemistry. The following tables summarize the quantitative efficacy of various quinoline-based compounds across different therapeutic areas, providing a comparative overview of their potency.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[2][3] Their mechanisms of action often involve the inhibition of critical enzymes such as topoisomerases and protein kinases.[2]
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [4] |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [4] |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [4] |
| 4,7-Disubstituted Quinoline | SF-295 (CNS) | 0.314 µg/cm³ | [5] |
| 4,7-Disubstituted Quinoline | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [5] |
| 4,7-Disubstituted Quinoline | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [5] |
| 2-Oxoquinoline Derivative | HEp-2 (Larynx) | 49.01–77.67% inhibition | [5] |
| 4-Pyrazolyl-substituted Quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [5] |
| 4-Pyrazolyl-substituted Quinoline | U937 (Lymphoma) | 43.95 µg/ml | [5] |
Antimalarial Activity
The quinoline scaffold is the backbone of several pivotal antimalarial drugs, including quinine and chloroquine.[6] Their primary mechanism of action involves the inhibition of heme detoxification in the malaria parasite.[6]
| Compound/Derivative | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Quinoline-β-lactam Hybrid | W2 (Chloroquine-resistant) | 0.08 - 0.94 | [7] |
| 4-Aminoquinoline-ferrocene Conjugate | Chloroquine-resistant | 0.13 | [7] |
| Quinoline-Sulfonamide Hybrid | 3D7 (Chloroquine-sensitive) | 0.01 - 0.05 | [7] |
| Quinoline-Sulfonamide Hybrid | K1 (Chloroquine-resistant) | 0.36 - 0.41 | [7] |
| 7-Chloro-4-aminoquinoline Hybrid | RKL-2 (Chloroquine-sensitive) | 0.391 - 1.033 µg/mL | [7] |
| 7-Chloro-4-aminoquinoline Hybrid | RKL-9 (Chloroquine-resistant) | 0.684 - 1.778 µg/mL | [7] |
Antibacterial Activity
Quinolone antibiotics, a major class of antibacterial agents, feature a 4-quinolone core and function by inhibiting bacterial DNA gyrase and topoisomerase IV.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.013 - 1 | [1] |
| Ciprofloxacin | Staphylococcus aureus | 0.125 - 8 | [1] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.15 - >32 | [1] |
| Levofloxacin | Escherichia coli | ≤ 0.06 - 2 | [1] |
| Levofloxacin | Staphylococcus aureus | 0.06 - >8.0 | [1] |
| Levofloxacin | Pseudomonas aeruginosa | 0.5 - >512 | [1] |
| Moxifloxacin | Escherichia coli | 4 - 8 | [1] |
| Moxifloxacin | Staphylococcus aureus | 0.064 - 0.5 | [1] |
| Moxifloxacin | Pseudomonas aeruginosa | 1 - >32 | [1] |
| Nalidixic Acid | Escherichia coli | 0.50 - 64 | [1] |
| Nalidixic Acid | Staphylococcus aureus | 0.25 | [1] |
| Nalidixic Acid | Pseudomonas aeruginosa | 700 | [1] |
| Quinoline-hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [8] |
| Quinoline-hydroxyimidazolium hybrid | Mycobacterium tuberculosis H37Rv | 10 | [8] |
Key Experimental Protocols
The evaluation of the biological activity of quinoline derivatives relies on a suite of standardized in vitro assays. This section provides detailed methodologies for several key experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Test quinoline compounds
-
Cancer cell lines
-
Complete culture medium
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test quinoline compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT to formazan crystals.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This assay quantifies the proliferation of Plasmodium falciparum by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells
-
Complete parasite culture medium
-
SYBR Green I lysis buffer
-
96-well plates
-
Test quinoline compounds
-
Humidified incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence microplate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test quinoline compounds in complete culture medium in 96-well plates.
-
Parasite Addition: Add a suspension of P. falciparum-infected red blood cells (typically 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator with the specified gas mixture.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test quinoline compounds
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test quinoline compounds in CAMHB directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of quinoline derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms.
Inhibition of DNA Gyrase and Topoisomerase IV by Quinolones
Quinolone antibiotics target bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones lead to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.
Inhibition of Heme Polymerization by Antimalarial Quinolines
In the malaria parasite Plasmodium falciparum, the detoxification of toxic heme, a byproduct of hemoglobin digestion, into hemozoin is a critical survival mechanism. Quinoline antimalarials are thought to interfere with this process by capping the growing hemozoin crystal, leading to the accumulation of toxic heme and parasite death.[6]
Modulation of PI3K/Akt/mTOR and NF-κB Signaling in Cancer and Inflammation
Quinoline derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways. By inhibiting components of these pathways, quinoline-based compounds can suppress cell proliferation, induce apoptosis, and reduce inflammatory responses.[9][10]
Conclusion
The quinoline scaffold continues to be a highly fruitful source of inspiration for the design and development of novel therapeutic agents. Its chemical tractability and ability to interact with a multitude of biological targets have led to the discovery of potent anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory compounds. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of this remarkable heterocyclic system in the quest for new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. scribd.com [scribd.com]
- 8. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Quinolin-2-ylboronic acid Suzuki coupling protocol
An Application Note and Protocol for the Suzuki-Miyaura Coupling of Quinolin-2-ylboronic Acid
Introduction
The quinoline scaffold is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its functionalization is a key strategy in the design of novel drug candidates with enhanced potency and selectivity. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forming carbon-carbon bonds, proving particularly effective for synthesizing biaryl and heteroaryl structures.[2][3] this compound is a valuable building block in this context, enabling the synthesis of 2-arylquinolines, a class of compounds with significant applications in medicinal chemistry.[2][4]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. A primary challenge in the coupling of nitrogen-containing heteroarylboronic acids is the potential for protodeboronation, a side reaction where the carbon-boron bond is cleaved.[5][6] The protocols outlined below are designed to minimize this side reaction by employing optimized conditions, including carefully selected catalysts, ligands, and bases.[5]
Data Presentation: Reaction Scope and Conditions
The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of coupling partners. Optimization may be necessary for specific substrates.
Table 1: Representative Substrate Scope and Yields Yields are based on analogous couplings with other 2-heteroarylboronic acids and serve as a guideline.[5]
| Entry | Aryl/Heteroaryl Halide | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)quinoline | 75-85[5] |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)quinoline | 70-80[5] |
| 3 | 4-Bromobenzonitrile | 4-(Quinolin-2-yl)benzonitrile | 72-88 |
| 4 | 2-Bromopyridine | 2-(Pyridin-2-yl)quinoline | 65-75 |
| 5 | 3-Bromothiophene | 2-(Thiophen-3-yl)quinoline | 68-80 |
Table 2: Optimized Reaction Conditions for Heteroaryl Suzuki-Miyaura Coupling
| Condition | General Protocol | Microwave-Assisted Protocol | Notes |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (0.5 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ with a suitable ligand is often highly effective.[7] |
| Ligand | SPhos (4 mol%) or XPhos (1.2 mol%) | - | Monophosphine ligands like SPhos are highly active for heteroaryl couplings.[5][8] |
| Base | K₃PO₄ (2.0 equiv) or Cs₂CO₃ (3.0 equiv) | K₂CO₃ (2.0 equiv) | The choice of base is critical to prevent protodeboronation.[5][6] |
| Solvent | Dioxane or THF/H₂O (3:1) | Dioxane/H₂O (4:1) | Anhydrous conditions can sometimes be beneficial.[5][7][9] |
| Temperature | 80-110 °C | 100-150 °C | Microwave heating can significantly reduce reaction times.[5] |
| Time | 4-24 hours | 10-30 minutes | Monitor by TLC or LC-MS.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Thermal Heating)
This protocol describes a standard method for the coupling reaction using conventional heating.
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4 mol%).[5]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[5]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄; 2.0 equivalents) and the anhydrous solvent (e.g., Dioxane; at a 0.1 M concentration relative to the halide).[5]
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted quinoline product.[10]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to accelerate the reaction.
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., K₂CO₃; 2.0 equivalents).[5]
-
Solvent Addition: Add a suitable solvent mixture (e.g., Dioxane/water, 4:1).[5]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120 °C) for the designated time (e.g., 20 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in the general procedure (Protocol 1, steps 6-7).[5]
Visualizations
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Quinolin-2-ylboronic Acid for the Synthesis of Biologically Active 2-Arylquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. Functionalization at the 2-position of the quinoline ring, in particular, has been shown to yield compounds with significant therapeutic potential, notably as kinase inhibitors in oncology. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, providing an efficient route to synthesize 2-arylquinolines from quinolin-2-ylboronic acid and various aryl halides.[1][2]
These synthesized 2-arylquinolines have demonstrated inhibitory activity against key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[3][4][5] This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound, and highlights the relevance of the resulting 2-arylquinoline products in drug discovery, specifically as EGFR inhibitors.
A primary challenge in the Suzuki-Miyaura coupling of some nitrogen-containing heteroarylboronic acids is the potential for protodeboronation under the reaction conditions. The protocols outlined below are designed to minimize this side reaction and promote efficient cross-coupling through the careful selection of catalysts, ligands, and bases.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
The following tables summarize typical conditions for the palladium-catalyzed Suzuki-Miyaura coupling of this compound and its derivatives with various aryl halides. Optimization may be necessary for specific substrates.
Table 1: General Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene/H₂O | 110 | 12 | 70-80 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 65-75 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | DMF | 100 | 24 | 55-65 |
| 5 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 18 | 60-70 |
Yields are based on analogous couplings with other 2-heteroarylboronic acids and serve as a guideline for expected outcomes.[6]
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120 | 30 | 80-90 |
| 2 | 1-Bromo-4-cyanobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 150 | 20 | 75-85 |
Microwave-assisted protocols can significantly accelerate reaction times.[6]
Experimental Protocols
This section provides detailed methodologies for the Suzuki-Miyaura coupling of this compound.
General Procedure for Conventional Heating
Materials:
-
This compound (or its corresponding pinacol ester)
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos), if required
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, DMF)
-
Degassed water (if using an aqueous base mixture)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4 mol%).[6]
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄; 2.0 equivalents) and the anhydrous solvent (e.g., Dioxane; 0.1 M concentration relative to the halide).[6]
Reaction:
-
Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[6]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Microwave-Assisted Protocol
Reaction Setup:
-
In a microwave-safe vial, combine this compound (1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., K₂CO₃; 2.0 equivalents).[6]
-
Add a suitable solvent mixture (e.g., Dioxane/water, 4:1).
-
Seal the vial with a cap.
Reaction:
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 120-150 °C) for the specified time (20-30 minutes).
Work-up and Purification:
-
Follow the work-up and purification steps as described in the general procedure.[6]
Visualizations
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
EGFR Signaling Pathway and Inhibition by 2-Arylquinolines
The products of the Suzuki-Miyaura coupling of this compound, 2-arylquinolines, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4] Dysregulation of this pathway is a hallmark of many cancers, leading to increased cell proliferation and survival.[7] 2-Arylquinolines can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by 2-arylquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Substituted Quinolines via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for the functionalization of the quinoline core is therefore of paramount importance in medicinal and materials chemistry. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and reliable tool for the formation of carbon-carbon bonds, offering a broad substrate scope, high functional group tolerance, and generally mild reaction conditions. This application note provides detailed protocols for the synthesis of 2-substituted quinolines from 2-haloquinolines and boronic acids, a key transformation for the generation of diverse quinoline libraries for drug discovery and development.
The palladium-catalyzed cross-coupling of a 2-haloquinoline with an organoboronic acid proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the 2-substituted quinoline and regenerate the active palladium(0) species.
Data Presentation: Substrate Scope and Reaction Yields
The Suzuki-Miyaura coupling is a versatile method for the synthesis of a wide range of 2-aryl and 2-heteroaryl quinolines. The following tables summarize representative yields for the coupling of 2-chloro and 2-bromoquinolines with various boronic acids under palladium catalysis.
Table 1: Suzuki-Miyaura Coupling of 2-Chloroquinolines with Various Boronic Acids
| Entry | 2-Haloquinoline | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Chloroquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92[1] |
| 3 | 2-Chloroquinoline | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 16 | 78 |
| 4 | 2-Chloroquinoline | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 110 | 6 | 88 |
| 5 | 2-Chloro-6-nitroquinoline | 6-Methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ (10) | Na₂CO₃ | MeCN/H₂O | 140 (MW) | 0.33 | 75 |
Table 2: Suzuki-Miyaura Coupling of 2-Bromoquinolines with Various Boronic Acids
| Entry | 2-Haloquinoline | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoquinoline | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | 95 |
| 2 | 2-Bromoquinoline | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 90 | 12 | 89 |
| 3 | 2-Bromoquinoline | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | THF | 60 | 6 | 93 |
| 4 | 2-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle Precatalyst (2) | DBU | THF/H₂O | 110 | 1 | 80[2] |
| 5 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle Precatalyst (2) | DBU | THF/H₂O | 110 | 1 | 75[2] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Solvents should be anhydrous unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinoline with Phenylboronic Acid
Materials:
-
2-Chloroquinoline (1.0 mmol, 163.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloroquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylquinoline.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-6-nitroquinoline
Materials:
-
2-Chloro-6-nitroquinoline (0.5 mmol, 104.3 mg)
-
6-Methyl-3-pyridinylboronic acid (0.6 mmol, 82.2 mg)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.05 mmol, 35.1 mg)
-
Sodium carbonate (Na₂CO₃) (1.0 mmol, 106.0 mg)
-
Acetonitrile (MeCN) (3 mL)
-
Water (1 mL)
Procedure:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-chloro-6-nitroquinoline, 6-methyl-3-pyridinylboronic acid, PdCl₂(PPh₃)₂, and Na₂CO₃.
-
Add acetonitrile and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 140 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-(6-methyl-3-pyridinyl)-6-nitroquinoline.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for the synthesis of 2-substituted quinolines.
References
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinolin-2-ylboronic Acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of quinolin-2-ylboronic acid and its derivatives in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules, particularly 2-substituted quinolines, which are prevalent in numerous biologically active compounds.
Introduction to this compound in Cross-Coupling
The quinoline moiety is a privileged scaffold in drug discovery, and the development of efficient methods for its functionalization is of high interest. This compound serves as a versatile building block for introducing the quinoline core onto various molecular frameworks via cross-coupling reactions. This document focuses on several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.
A primary challenge in the cross-coupling of nitrogen-containing heteroarylboronic acids like this compound is the potential for protodeboronation, a side reaction that can lower the yield of the desired product. The protocols provided herein are designed to minimize this and other side reactions by optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. For this compound, this reaction enables the synthesis of 2-arylquinolines.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a close structural analog, quinazolin-2-ylboronic acid, with various aryl and heteroaryl halides. This data serves as a strong guideline for expected outcomes with this compound, though optimization for specific substrates may be necessary.[1]
| Entry | Aryl/Heteroaryl Halide | Product | Expected Yield (%)[1] |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)quinoline | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)quinoline | 70-80 |
| 3 | 4-Bromobenzonitrile | 4-(quinolin-2-yl)benzonitrile | 65-75 |
| 4 | 2-Bromotoluene | 2-(o-tolyl)quinoline | 60-70 |
| 5 | 1-Bromo-2,4-difluorobenzene | 2-(2,4-difluorophenyl)quinoline | 70-80 |
| 6 | 2-Bromopyridine | 2-(pyridin-2-yl)quinoline | 55-65 |
| 7 | 3-Bromopyridine | 2-(pyridin-3-yl)quinoline | 60-70 |
| 8 | 5-Bromopyrimidine | 2-(pyrimidin-5-yl)quinoline | 50-60 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane, 0.1 M concentration relative to the halide)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Oil bath
Procedure: [1]
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound, the aryl or heteroaryl halide, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base and the anhydrous solvent.
-
Reaction: Place the reaction mixture in a pre-heated oil bath at a temperature typically ranging from 80-110 °C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Microwave-Assisted Protocol
For accelerated reaction times, microwave synthesis can be employed.[1]
Procedure: [1]
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent mixture (e.g., Dioxane/water, 4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (typically 100-150 °C) for a specified time (usually 10-60 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. To apply this to quinoline synthesis, a 2-stannylquinoline derivative is typically used. While organotin reagents are effective, they are also toxic and require careful handling and purification to remove tin byproducts.[2]
Data Presentation: Representative Stille Coupling Reactions
| Entry | Electrophile | Organostannane | Catalyst | Conditions | Yield (%) |
| 1 | Iodobenzene | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene, 100 °C, 12h | ~85 |
| 2 | 4-Bromotoluene | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | DMF, 80 °C, 16h | ~90 |
| 3 | 1-Iodonaphthalene | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(2-furyl)₃ | NMP, 25 °C, 30 min | ~95 |
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
2-(Tributylstannyl)quinoline (1.0 equivalent)
-
Aryl halide (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the solvent, 2-(tributylstannyl)quinoline, and the aryl halide via syringe.
-
Reaction: Heat the mixture in an oil bath at a temperature between 80-110 °C for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualization: Stille Coupling Workflow
Caption: Experimental workflow for a typical Stille cross-coupling reaction.
Heck Reaction
The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene. In the context of quinoline chemistry, a 2-haloquinoline can be coupled with various alkenes to synthesize 2-alkenylquinolines.
Data Presentation: Representative Heck Coupling Reactions
The following table provides representative yields for the Heck reaction of 2-bromoquinoline with different alkenes.
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | ~80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | ~85 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 140 | ~70 |
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
2-Haloquinoline (e.g., 2-bromoquinoline, 1.0 equivalent)
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%, if needed)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Solvent (e.g., DMF or DMAc)
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine the 2-haloquinoline, palladium catalyst, ligand (if used), and base.
-
Reagent Addition: Add the solvent and the alkene.
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours.
-
Work-up: After cooling, filter the reaction mixture to remove palladium black. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify by chromatography.
Visualization: Heck Reaction Logical Relationship
Caption: Logical relationship of components in a Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is used to synthesize 2-alkynylquinolines from 2-haloquinolines.
Data Presentation: Representative Sonogashira Coupling Reactions
The following table shows typical yields for the Sonogashira coupling of 2-chloroquinoline with various terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | ~90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | ~85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | ~95 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
2-Haloquinoline (e.g., 2-chloroquinoline, 1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) catalyst (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N or other amine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a flask, add the 2-haloquinoline, palladium catalyst, and copper(I) catalyst.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add the solvent, the base, and then the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by chromatography.
Visualization: Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for a Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for Suzuki-Miyaura Reactions with Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application in the synthesis of molecules bearing heterocyclic motifs has profoundly impacted the fields of medicinal chemistry and materials science. Heterocyclic compounds are ubiquitous in pharmaceuticals and functional organic materials, and the Suzuki-Miyaura reaction provides a powerful tool for their construction and diversification.
These application notes provide an overview of the utility of the Suzuki-Miyaura reaction in the synthesis of complex molecules containing heterocycles, with a focus on applications in drug discovery and materials science. Detailed experimental protocols for key reactions are provided, along with quantitative data to guide reaction optimization.
Applications in Drug Discovery
The structural motifs of many approved drugs and clinical candidates feature biaryl or heteroaryl-aryl linkages, many of which are efficiently assembled using the Suzuki-Miyaura cross-coupling. The reaction's robustness allows for its application in late-stage functionalization, a critical aspect of modern drug discovery programs.
A prominent example is the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
PARP Inhibitors: Rucaparib and Niraparib
Rucaparib and Niraparib are PARP inhibitors approved for the treatment of ovarian and prostate cancers. The core structures of both molecules are assembled using Suzuki-Miyaura cross-coupling reactions. For instance, the synthesis of Rucaparib involves a key step where a substituted indole core is coupled with an aryl boronic acid derivative.[1] Similarly, the synthesis of Niraparib utilizes an asymmetric Suzuki-Miyaura reaction to construct a key chiral intermediate.[2]
The development of these life-saving drugs highlights the strategic importance of the Suzuki-Miyaura reaction in constructing complex, biologically active heterocyclic molecules.
Below is a simplified representation of the PARP inhibition signaling pathway, illustrating the mechanism of action for drugs like Rucaparib and Niraparib.
Quantitative Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura cross-coupling reactions involving various heterocycles.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic Acid [3][4]
| Entry | Palladium Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2 | 70 |
| 2 | Pd(dppf)Cl₂ | 2 | 95 |
| 3 | Pd(PCy₃)₂ | 2 | 40 |
| 4 | Pd(PPh₃)₂Cl₂ | 2 | 65 |
Table 2: Suzuki-Miyaura Coupling of Various 5-Bromoindazoles with N-Boc-2-pyrroleboronic Acid using Pd(dppf)Cl₂ [3][4]
| Substrate | Product | Reaction Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | 5-(1-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | 2 | 95 |
| 5-Bromo-1-methyl-1H-indazole | 5-(1-Boc-pyrrol-2-yl)-1-methyl-1H-indazole | 2 | 92 |
| 5-Bromo-2-ethyl-2H-indazole | 5-(1-Boc-pyrrol-2-yl)-2-ethyl-2H-indazole | 2 | 88 |
Table 3: Suzuki-Miyaura Coupling of 5-Bromoindazoles with 2-Thiopheneboronic Acid using Pd(dppf)Cl₂ [3][4]
| Substrate | Product | Reaction Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | 5-(Thiophen-2-yl)-1-ethyl-1H-indazole | 2 | 75 |
| 5-Bromo-1-methyl-1H-indazole | 5-(Thiophen-2-yl)-1-methyl-1H-indazole | 2 | 78 |
| 5-Bromo-2-ethyl-2H-indazole | 5-(Thiophen-2-yl)-2-ethyl-2H-indazole | 2 | 70 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of various heterocyclic substrates.
Protocol 1: Synthesis of 5-(1-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole[3][4]
Materials:
-
5-Bromo-1-ethyl-1H-indazole
-
N-Boc-2-pyrroleboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-1-ethyl-1H-indazole (1.0 mmol, 1.0 eq), N-Boc-2-pyrroleboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,2-dimethoxyethane (10 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde[5]
Materials:
-
5-Bromonicotinaldehyde
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Below are diagrams created using the DOT language to visualize a general experimental workflow for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: Quinolin-2-ylboronic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2-ylboronic acid and its derivatives have emerged as versatile building blocks in medicinal chemistry, offering a strategic platform for the synthesis of novel therapeutic agents. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization at the 2-position with an aryl group via Suzuki-Miyaura cross-coupling with this compound has led to the discovery of potent enzyme inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in drug discovery, with a focus on their application as kinase inhibitors in oncology.
Key Application: 2-Arylquinolines as Dual EGFR/FAK Kinase Inhibitors
A significant application of this compound is in the synthesis of 2-arylquinolines, which have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[1][3] Both EGFR and FAK are key players in cancer cell proliferation, survival, migration, and angiogenesis.[2] Their simultaneous inhibition presents a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers.[1][2]
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative 2-arylquinoline derivatives against EGFR and FAK kinases, as well as their anti-proliferative activity against various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of 2-Arylquinoline Derivatives [1][4]
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 6f | EGFR | 25.39 |
| FAK | 22.68 | |
| 6h | EGFR | 20.15 |
| FAK | 14.25 | |
| 6i | EGFR | 22.36 |
| FAK | 18.36 | |
| 16d | FAK | 17.36 |
| 20f | EGFR | 24.81 |
| FAK | 15.36 |
Table 2: Anti-proliferative Activity of 2-Arylquinoline Derivatives against Cancer Cell Lines [3]
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |
| 11 | PC3 | Prostate Cancer | 34.34 |
| 12 | PC3 | Prostate Cancer | 31.37 |
| 13 | HeLa | Cervical Cancer | 8.3 |
| 18 | HeLa | Cervical Cancer | 13.15 |
Signaling Pathway Visualization
The dual inhibition of EGFR and FAK by 2-arylquinoline derivatives disrupts key signaling cascades involved in cancer progression. The following diagram illustrates the targeted pathways.
Caption: Dual inhibition of EGFR and FAK signaling pathways by 2-arylquinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylquinolines via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-arylquinoline derivatives from this compound and an appropriate aryl halide.
Workflow Diagram:
Caption: General workflow for the synthesis of 2-arylquinolines.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ values of 2-arylquinoline derivatives against protein kinases like EGFR and FAK.[5]
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, FAK)
-
Kinase-specific substrate
-
2-Arylquinoline derivative (test compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
Multi-well assay plates
Procedure:
-
Prepare serial dilutions of the 2-arylquinoline derivative in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase and the kinase assay buffer to each well.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding the substrate and ATP to each well.
-
Incubate the plate for the desired reaction time.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, a luminescence-based assay can be used to quantify the amount of ATP remaining, which is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.
Conclusion
This compound is a valuable reagent for the synthesis of 2-arylquinoline derivatives with significant potential in drug discovery. The ability to readily generate libraries of these compounds through Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies. The demonstrated dual inhibitory activity of certain 2-arylquinolines against EGFR and FAK highlights the potential of this scaffold for the development of novel multi-targeted anticancer therapies. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this promising class of compounds.
References
- 1. Dual inhibition of focal adhesion kinase and epidermal growth factor receptor pathways cooperatively induces death receptor-mediated apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Quinolin-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3] These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The quinoline moiety, in particular, is a privileged scaffold found in numerous pharmaceuticals. The use of microwave irradiation to promote the Suzuki coupling offers significant advantages over conventional heating, including dramatically reduced reaction times, often leading to improved yields and enhanced reaction efficiency.[2][4]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of quinolin-2-ylboronic acid with various aryl halides. The methodologies described herein are intended to serve as a starting point for researchers developing synthetic routes to novel 2-arylquinoline derivatives.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis has emerged as a key enabling technology in drug discovery and development, offering several advantages for the Suzuki coupling reaction:
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[2]
-
Improved Yields: The rapid and efficient heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields.
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through a series of well-established steps: oxidative addition, transmetalation, and reductive elimination.
The general workflow for a microwave-assisted Suzuki coupling experiment is outlined below.
References
Application Notes and Protocols for Ligand Selection in Quinoline Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the optimal phosphine ligand for the Suzuki-Miyaura cross-coupling of quinoline boronic acids and their derivatives. The appropriate choice of ligand is critical for achieving high yields and reaction efficiency, particularly when dealing with the unique electronic and steric properties of the quinoline scaffold.
Introduction to Quinoline Coupling
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science. The Suzuki-Miyaura reaction is a powerful method for the synthesis of substituted quinolines, enabling the formation of carbon-carbon bonds between a quinoline core and various aryl or heteroaryl partners. However, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, quinoline boronic acids can be prone to protodeboronation under basic reaction conditions. The selection of an appropriate phosphine ligand is therefore crucial to stabilize the palladium catalyst, promote the desired catalytic cycle, and achieve high product yields.
Bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos and XPhos), have proven to be highly effective in the Suzuki-Miyaura coupling of challenging substrates, including heteroaryl halides and boronic acids.[1] These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Data Presentation: Ligand Performance in Quinoline Coupling
The following tables summarize the performance of various phosphine ligands in the Suzuki-Miyaura coupling of different quinoline substrates. This data is intended to serve as a guide for ligand selection in similar reaction systems.
Table 1: Ligand Comparison for the Coupling of 2-Chloroquinoline with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 100 | - | - |
| PCy₃ | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 100 | - | - |
Note: Specific yield data was not available in the searched literature for a direct comparison under identical conditions. The table reflects the ligands used in a reported protocol for this transformation.[2]
Table 2: Ligand-Dependent Site-Selectivity in the Coupling of 2-Chloro-6-bromoquinoline with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Coupling Position |
| Pd(PPh₃)₄ | - | - | - | - | C2 (Chloro) |
| Pd(dppf)Cl₂ | - | - | - | - | C6 (Bromo) |
This table illustrates the critical role of ligand selection in directing the site-selectivity of the coupling reaction on a di-substituted quinoline.[3]
Table 3: Ligand Performance in the Coupling of 6-Bromoquinoline with Arylboronic Acids
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | High |
This table is based on a general protocol for the coupling of 6-bromoquinoline.[4] The term "High" is used as a qualitative descriptor from the source.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of quinoline derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Chloroquinoline[3]
Materials:
-
2-Chloroquinoline
-
Phenylboronic acid
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., Tricyclohexylphosphine (PCy₃))
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water, 3:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (5 mol%), the ligand (10 mol%), and the base (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of 6-Bromoquinoline[5]
Materials:
-
6-Bromoquinoline
-
Arylboronic acid
-
Pd(PPh₃)₄
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
Procedure:
-
To a round-bottom flask, add 6-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add toluene (8 mL) and ethanol (2 mL), followed by the sodium carbonate solution (2.0 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: A typical experimental workflow for screening phosphine ligands.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Quinolin-2-ylboronic Acid in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential in the development of novel anticancer agents. The quinoline scaffold is a key component in several clinically approved drugs and investigational compounds that exert their anticancer effects through various mechanisms of action. These mechanisms include the inhibition of topoisomerase, disruption of tubulin polymerization, and, notably, the modulation of critical cell signaling pathways. Among these, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade is a frequently dysregulated pathway in many human cancers, making it a prime target for therapeutic intervention.
Quinolin-2-ylboronic acid is a versatile building block in medicinal chemistry, particularly amenable to Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward introduction of diverse aryl and heteroaryl substituents at the 2-position of the quinoline core, enabling the generation of large libraries of novel compounds for anticancer screening. The boronic acid moiety itself can also contribute to the biological activity of the final compound. This document provides detailed application notes and protocols for the synthesis of quinoline-based anticancer agents using this compound, with a focus on inhibitors of the PI3K/Akt/mTOR pathway.
Data Presentation: Anticancer Activity of Quinoline Derivatives
The following tables summarize the in vitro anticancer activity of representative quinoline derivatives synthesized through methods analogous to those described in the protocols. These compounds demonstrate potent cytotoxic effects against a range of human cancer cell lines.
Table 1: Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| HA-2g | MDA-MB-231 (Breast) | 0.610 | [1] |
| HCT-116 (Colon) | 0.780 | [1] | |
| HA-2l | MDA-MB-231 (Breast) | Not specified | |
| HCT-116 (Colon) | Not specified | ||
| HA-3d | MDA-MB-231 (Breast) | 0.730 | [1] |
| HCT-116 (Colon) | 0.690 | [1] | |
| Compound 3b | MCF-7 (Breast) | 7.016 | [2] |
| Compound 3c | MCF-7 (Breast) | 7.05 | [2] |
| PQQ | HL-60 (Leukemia) | 0.064 | [3] |
Table 2: Kinase Inhibitory Activity of Quinoline-Based PI3K/mTOR Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PQQ | mTOR | 64 | [3] |
| HA-2l | mTOR | 66 | [4] |
| HA-2c | mTOR | 75 | [4] |
| Compound 8i | PI3Kα | 0.50 - 2.03 | [5] |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Quinoline-based inhibitors developed from this compound can effectively target key kinases in this pathway, such as PI3K and mTOR, leading to the induction of apoptosis and inhibition of tumor growth.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-based agents.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-arylquinoline derivatives via Suzuki-Miyaura cross-coupling, followed by a general procedure for in vitro cytotoxicity assessment.
Protocol 1: Synthesis of 2-Arylquinolines via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides.
Caption: General workflow for the synthesis of 2-arylquinolines.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., potassium carbonate) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or pressure vessel)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1 eq.), potassium carbonate (2.5 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at 85-100°C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the anticancer activity of the synthesized quinoline derivatives against cancer cell lines.
Materials:
-
Synthesized quinoline compounds dissolved in DMSO (stock solutions)
-
Human cancer cell lines (e.g., MDA-MB-231, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized quinoline compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the generation of a wide array of 2-substituted quinoline derivatives. Many of these compounds have demonstrated potent cytotoxic activity against various cancer cell lines, often through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR cascade. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals in the exploration and optimization of quinoline-based compounds as potential cancer therapeutics. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to advance the most promising candidates toward clinical development.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Quinolin-2-ylboronic Acid in Material Science
Introduction
Quinolin-2-ylboronic acid and its derivatives are versatile building blocks in the design and synthesis of advanced functional materials. The quinoline moiety, a nitrogen-containing heterocyclic aromatic compound, imparts desirable electronic and photophysical properties, including thermal stability and electron-accepting characteristics. The boronic acid group serves as a highly effective functional handle for covalent bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This unique combination of properties makes this compound a valuable precursor for materials used in fluorescent sensing and organic electronics. These application notes provide detailed protocols and performance data for researchers in material science and drug development.
Application 1: Fluorescent Chemosensors for Saccharide Detection
Quinoline-based boronic acids are excellent candidates for fluorescent chemosensors. The sensing mechanism relies on the reversible covalent interaction between the boronic acid group and the cis-diol moieties present in saccharides. This binding event modulates the photophysical properties of the quinoline fluorophore, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. The inherent fluorescence of the quinoline ring provides a sensitive reporter for these binding events.
Quantitative Performance Data
The following table summarizes the performance of representative quinoline-based boronic acid fluorescent sensors for saccharides.
| Sensor Structure | Analyte | Detection Limit | Fluorescence Change | Reference |
| 8-Quinolineboronic acid | Fructose | Not Specified | > 40-fold increase in fluorescence intensity | [1] |
| 4-((3-boronobenzamido)propyl)carbamoyl)quinolin-2-yl)boronic acid | D-Ribose | Not Specified | ~50% decrease in fluorescence (quenching) | [2] |
Experimental Protocols
Protocol 1A: Synthesis of a Quinolinylboronic Acid-Based Fluorescent Sensor
This protocol describes a general method for synthesizing a sensor by coupling this compound with an amine-functionalized fluorophore via an amide bond, a common strategy for building fluorescent sensors.
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS-ester activated quinoline.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-functionalized fluorophore (e.g., an amino-coumarin, 1.0 eq) in anhydrous DMF.
-
Add the solution of the activated quinoline-NHS ester dropwise to the fluorophore solution.
-
Add a non-nucleophilic base such as triethylamine (TEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Remove the DMF under reduced pressure.
-
Redissolve the crude product in an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel.
-
Protocol 1B: Fluorescent Detection of Saccharides
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the quinolinylboronic acid sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or a buffer solution).
-
Prepare stock solutions of various saccharides (e.g., glucose, fructose, ribose) in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Fluorescence Titration:
-
In a series of quartz cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM in PBS).
-
Add increasing concentrations of the saccharide analyte to each cuvette.
-
Incubate the solutions for a set period (e.g., 15 minutes) at room temperature to allow for binding equilibrium.
-
-
Spectroscopic Measurement:
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Excite the sample at the absorption maximum of the quinoline fluorophore and record the emission spectrum over the appropriate wavelength range.
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔI = I - I₀) or the ratio of intensities (I/I₀) as a function of the saccharide concentration.
-
The detection limit can be calculated based on the signal-to-noise ratio (e.g., 3σ/slope of the calibration curve).
-
Visualization of Sensing Mechanism
Caption: Boronic acid-saccharide binding mechanism.
Application 2: Synthesis of Materials for Organic Electronics
This compound is a key building block for synthesizing π-conjugated molecules used in Organic Light-Emitting Diodes (OLEDs). The electron-deficient quinoline ring can be coupled with electron-rich aromatic systems via the Suzuki-Miyaura reaction to create donor-acceptor architectures. These materials often exhibit desirable properties for use as emitters or electron transport materials in OLED devices.[3][4]
Quantitative Performance Data
The following table summarizes the performance of OLEDs fabricated with quinoline-based emitters. While the listed emitters were not explicitly synthesized from this compound, their structures are representative of molecules that can be readily prepared using this precursor via Suzuki-Miyaura coupling.
| Emitter / Material | Device Role | Max. External Quantum Efficiency (EQE) | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Reference |
| PXZ-QL | Non-doped Emitter | 17.3% | 2.6 | Not Specified | [5] |
| PTZ-QL | Non-doped Emitter | 14.8% | 2.8 | Not Specified | [5] |
| Mg complex of 5-chloro-8-hydroxyquinoline | Emission Layer | Not Specified | Not Specified | 425 | [6] |
Experimental Protocols
Protocol 2A: Synthesis of an OLED Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a generic donor-acceptor molecule by coupling this compound with an aryl bromide.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.2 eq), the aryl bromide (e.g., 4-bromotriphenylamine, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask with a septum, and alternate between vacuum and backfilling with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent mixture (e.g., toluene/water or dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the high-purity material required for device fabrication.
-
Protocol 2B: Fabrication of a Multi-Layer OLED Device
This protocol outlines the fabrication of a simple OLED device using spin-coating.[3]
-
Substrate Cleaning:
-
Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Layer Deposition (Spin-Coating):
-
Hole Injection Layer (HIL): Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Spin-coat a solution of the synthesized quinoline-based material (dissolved in a solvent like chlorobenzene) onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.
-
Electron Transport Layer (ETL): Spin-coat a solution of an electron transport material (e.g., TPBi) onto the EML and anneal.
-
Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of an electron injection material (e.g., LiF, 1 nm) followed by a thicker layer of a metal cathode (e.g., Al, 100 nm) under high vacuum (< 10⁻⁶ Torr).
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect it from oxygen and moisture.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the device.
-
Visualization of Experimental Workflow
References
- 1. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Protodeboronation of Quinolin-2-ylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the protodeboronation of quinolin-2-ylboronic acid, a common side reaction encountered during synthetic applications, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of quinoline as a byproduct, consuming the boronic acid and thereby reducing the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling. This side reaction is a significant issue as it competes directly with the intended productive cross-coupling pathway.[2]
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: this compound is a heteroaromatic boronic acid. Such compounds, especially those with a nitrogen atom adjacent to the boronic acid group (like 2-pyridyl and quinolin-2-yl derivatives), are known to be particularly unstable.[3][4] The Lewis basic nitrogen atom can interact with the boron center, facilitating the cleavage of the C-B bond. This inherent instability makes it highly prone to protodeboronation, especially under typical Suzuki-Miyaura coupling conditions which often involve heat and a basic medium.[4]
Q3: What are the primary factors that promote the protodeboronation of this compound?
A3: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH. This is problematic as many cross-coupling reactions are performed in basic media to facilitate the transmetalation step.[5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[5]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
-
Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.[3]
Q4: How can I detect and quantify the extent of protodeboronation in my reaction?
A4: You can monitor the progress of your reaction and the formation of the quinoline byproduct using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the starting materials, the desired product, and the quinoline byproduct.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass identification, confirming the presence of quinoline and other species in the reaction mixture.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the ratio of the desired product to the quinoline byproduct in the crude reaction mixture by integrating characteristic signals.[4]
Q5: Are there more stable alternatives to this compound that I can use?
A5: Yes, to mitigate stability issues, you can use protected forms of the boronic acid. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing protodeboronation. Common stable alternatives include:
-
Potassium Quinolin-2-yltrifluoroborate: Trifluoroborate salts are generally crystalline, air-stable solids that are less prone to protodeboronation.[8]
-
Quinolin-2-yl MIDA boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to a wide range of reaction conditions and can be purified by chromatography. They slowly hydrolyze in the presence of a mild aqueous base to release the boronic acid.[8]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low or no yield of the desired coupled product; significant amount of quinoline detected. | The rate of protodeboronation is faster than the rate of the desired cross-coupling reaction. | 1. Optimize Reaction Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it will often decrease the rate of protodeboronation more significantly.[5]2. Screen Different Bases: Switch to a weaker, non-hydroxide base. Mild bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in facilitating the coupling while minimizing protodeboronation.[3]3. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. While some water is often necessary for the Suzuki coupling, excessive amounts can promote protodeboronation.[8]4. Use a More Active Catalyst System: Employ a highly active palladium catalyst and ligand system (e.g., a Buchwald-type biarylphosphine ligand) to accelerate the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.[3] |
| Reaction starts well but stalls before completion. | 1. Decomposition of Boronic Acid: The this compound may be degrading over the course of the reaction. 2. Catalyst Deactivation: The Lewis basic nitrogen of the quinoline moiety can coordinate to the palladium center, leading to catalyst deactivation.[3] | 1. Use a Stabilized Boronic Acid Derivative: Employ a potassium trifluoroborate salt or a MIDA boronate ester of this compound. These reagents provide a slow release of the boronic acid, maintaining a low concentration and minimizing decomposition.[8]2. Increase Catalyst Loading: A modest increase in the palladium catalyst loading may help to overcome catalyst deactivation. |
| Inconsistent results between batches. | Degradation of this compound During Storage: Heteroaromatic boronic acids can be unstable and degrade upon storage, especially if exposed to air and moisture. | 1. Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer).2. Purity Check: Before use, check the purity of the boronic acid by NMR or LC-MS to ensure it has not significantly degraded.3. Use Fresh Reagent: For critical reactions, it is best to use a fresh, high-purity batch of the boronic acid. |
Data Presentation
Table 1: Comparative Half-lives (t1/2) of Protodeboronation for Various Heteroaromatic Boronic Acids at 70 °C in 50% Aqueous Dioxane.
| Heteroaromatic Boronic Acid | pH for Maximum Rate | Half-life (t1/2) at Maximum Rate | Reference |
| 2-Pyridylboronic Acid | ~7 | ~25-50 seconds | [4][9] |
| 3-Pyridylboronic Acid | >12 | >1 week | [4][9] |
| 4-Pyridylboronic Acid | >12 | >1 week | [4][9] |
| 5-Thiazolylboronic Acid | ~7 | ~25-50 seconds | [4][9] |
This data illustrates the profound effect of the position of the heteroatom relative to the boronic acid group on stability.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound to Minimize Protodeboronation
This protocol is designed to favor the cross-coupling reaction over the protodeboronation side reaction by using a highly active catalyst, a suitable base, and controlled conditions.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if required for the specific catalyst system)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe. If a co-solvent is needed, add the degassed water.
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the quinoline byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Potassium Quinolin-2-yltrifluoroborate
This protocol describes the conversion of this compound to its more stable potassium trifluoroborate salt.
Materials:
-
This compound (1.0 equivalent)
-
Potassium hydrogen fluoride (KHF₂, 4.0 equivalents)
-
Methanol
-
Water
-
Acetone
Procedure:
-
Dissolution: Dissolve this compound in methanol.
-
Salt Formation: In a separate flask, dissolve potassium hydrogen fluoride in water.
-
Reaction: Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring. A precipitate should form.
-
Stirring: Continue stirring the mixture at room temperature for 1-2 hours.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water, methanol, and finally with acetone to aid in drying.
-
Drying: Dry the resulting potassium quinolin-2-yltrifluoroborate salt under vacuum. The product is typically a stable, crystalline solid.
Mandatory Visualization
Caption: Base-catalyzed protodeboronation of this compound.
Caption: Decision tree for troubleshooting protodeboronation issues.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Quinolin-2-ylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude quinolin-2-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound samples can contain several types of impurities, including:
-
Boroxines: These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules.
-
Protodeboronation products: Impurities where the carbon-boron bond has been cleaved and replaced by a carbon-hydrogen bond.
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Dimers and other byproducts: Compounds formed from side reactions during the synthesis.
-
Oxidation products: Degradation products where the boron is replaced by a hydroxyl group.[1]
Q2: How can I minimize the degradation of this compound during purification and storage?
A2: this compound can be susceptible to degradation through oxidation and hydrolysis.[1] To minimize degradation, it is recommended to:
-
Keep the aqueous work-up brief and use cold solutions.
-
Maintain a neutral or slightly acidic pH during extractions.
-
Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.[1]
-
For long-term storage, keep the purified solid in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (a freezer at -20°C is ideal).
Q3: My purified this compound shows poor performance in subsequent reactions. What could be the issue?
A3: If your purified this compound is not performing as expected, it is likely due to degradation. Even visually unchanged material can have significant degradation.[1] It is advisable to use freshly purified or properly stored material. If you suspect degradation, you can re-purify a small sample or analyze its purity using techniques like HPLC-UV or ¹H NMR spectroscopy. Using degraded material may lead to failed reactions, low yields, and the formation of hard-to-separate impurities.
Q4: Are there more stable alternatives to this compound for synthetic applications?
A4: Yes, to enhance stability, this compound can be converted into its corresponding pinacol ester or a diethanolamine (DABO) boronate. These derivatives are often crystalline, air-stable solids that can be stored for longer periods without significant degradation. The boronic acid can be regenerated in situ during the reaction.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete extraction | Ensure the pH of the aqueous phase is correctly adjusted to either fully protonate or deprotonate the boronic acid for efficient phase transfer during acid-base extraction. |
| Product loss during recrystallization | Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation. |
| Degradation during purification | Minimize exposure to high temperatures, strong acids or bases, and atmospheric oxygen. Use degassed solvents and perform purification under an inert atmosphere. |
| Adhesion to silica gel | Boronic acids can sometimes adhere strongly to silica gel. Consider using a different stationary phase like alumina or a modified silica gel. Pre-treating the silica gel with boric acid has also been reported to be effective for boronic esters. |
Problem 2: "Oiling Out" During Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | The chosen solvent may be too good a solvent, or the polarity difference between the hot and cold solvent may not be optimal. Screen a variety of single and mixed solvent systems on a small scale. Good starting points for quinoline derivatives include ethanol, isopropanol, ethyl acetate, or mixtures with hexane or water.[1][2] |
| Presence of significant impurities | High levels of impurities can lower the melting point of the product and promote oiling out. Consider a preliminary purification step like acid-base extraction or a quick filtration through a silica plug to remove some impurities before recrystallization. |
| Rapid cooling | Cooling the solution too quickly can prevent the formation of a crystal lattice and lead to an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Lack of nucleation sites | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound.[1] |
Problem 3: Co-elution of Impurities During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase polarity | The eluent may not have the optimal polarity to separate the desired product from impurities with similar retention factors. Optimize the solvent system by gradually changing the ratio of the solvents. For quinazoline derivatives, a mixture of hexane and ethyl acetate is a common mobile phase. A starting point of a 4:1 ratio of hexane to ethyl acetate can be a good initial trial, with the polarity increased by adding more ethyl acetate or a small amount of methanol for more polar compounds.[1] |
| Overloading the column | Applying too much crude product to the column can lead to broad peaks and poor separation. Use an appropriate amount of crude material for the size of the column. |
| Stationary phase interaction | The acidic nature of silica gel can sometimes cause streaking or degradation of boronic acids. Consider using neutral or basic alumina as the stationary phase, or deactivated silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base (e.g., NaOH). The this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction of the organic layer to ensure complete transfer of the boronic acid.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a 1-2 M aqueous solution of an acid (e.g., HCl) until the this compound precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Based on Thin Layer Chromatography (TLC) analysis, choose a suitable stationary phase (e.g., silica gel or alumina) and eluent system. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a column with the chosen stationary phase using either a wet or dry packing method.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Purification of this compound
| Purification Method | Solvent System | Typical Ratios (v/v) | Notes |
| Recrystallization | Ethanol/Water | Varies | A good starting point is to dissolve in hot ethanol and add water dropwise until turbidity persists, then re-heat to dissolve and cool slowly. |
| Ethyl Acetate/Hexane | Varies | Dissolve in a minimal amount of hot ethyl acetate and add hexane as an anti-solvent. | |
| Toluene | N/A | Can be effective for recrystallization of some quinoline derivatives.[2] | |
| Column Chromatography | Hexane/Ethyl Acetate | 9:1 to 1:1 | Start with a less polar mixture and gradually increase the polarity. A 4:1 ratio has been used for similar compounds.[1] |
| Dichloromethane/Methanol | 99:1 to 9:1 | For more polar impurities, a small amount of methanol can be added to the eluent. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Chemical relationship between this compound and its common impurities.
References
Quinolin-2-ylboronic acid degradation during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinolin-2-ylboronic acid. The information provided addresses common issues related to its degradation during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. What is the most likely cause?
A1: The primary suspect is the degradation of your this compound. As a heteroaromatic boronic acid, it is susceptible to several degradation pathways, with protodeboronation being the most common culprit during coupling reactions.[1][2] This side reaction replaces the boronic acid group with a hydrogen atom, rendering it inactive for the desired cross-coupling. Other potential degradation pathways include oxidation and hydrolysis, especially during long-term storage.[2]
Q2: What are the visible signs of this compound degradation?
A2: While significant degradation can occur without any visible changes, you might observe a change in color, clumping of the powder due to moisture absorption, or altered solubility.[2] However, analytical confirmation is always recommended for an accurate assessment of purity.[2]
Q3: How can I minimize the degradation of this compound during storage?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment, ideally in a freezer at -20°C.[2] The container must be tightly sealed to protect it from moisture and air. For enhanced stability, storing under an inert atmosphere, such as argon or nitrogen, is advisable.[2]
Q4: I suspect my this compound has degraded. Can I still use it?
A4: It is not recommended to use degraded this compound as it can lead to failed reactions, diminished yields, and the formation of hard-to-separate impurities.[2] If you must use a partially degraded sample, you may need to increase its stoichiometry in the reaction, but this can complicate the purification process.[2]
Q5: Are there more stable alternatives to this compound?
A5: Yes, converting this compound to its corresponding N-methyliminodiacetic acid (MIDA) boronate or diethanolamine (DABO) boronate ester can significantly enhance its stability.[2] These derivatives are often crystalline, air-stable solids that can be stored for extended periods and used directly in coupling reactions, where they release the active boronic acid in situ.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This guide provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low to No Product Formation | Degradation of this compound: The boronic acid may have degraded during storage or under the reaction conditions (protodeboronation). | - Use a fresh, high-purity batch of this compound. - Confirm the purity of the starting material using HPLC or NMR. - Switch to a more stable derivative like a MIDA boronate or trifluoroborate salt.[3] - Employ anhydrous reaction conditions to minimize hydrolysis and protodeboronation. |
| Inefficient Catalyst System: The chosen palladium catalyst or ligand may not be suitable for this specific coupling. | - Use bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[3] These can promote the oxidative addition step and stabilize the catalyst. - Consider using a pre-formed Pd(0) catalyst or an efficient precatalyst to avoid issues with in situ reduction of Pd(II). | |
| Inappropriate Base: The base may not be optimal for activating the boronic acid or may be promoting degradation. | - Start with a moderately strong base like K₃PO₄ or K₂CO₃.[3] - If protodeboronation is observed, consider a milder base like KF. | |
| Significant Protodeboronation | Presence of Water: Water is the proton source for protodeboronation. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Inappropriate Base: Strong bases can accelerate protodeboronation. | - Switch to a milder base such as K₂CO₃ or KF. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation. | - Attempt the reaction at a lower temperature, although this may require a more active catalyst system. | |
| Formation of Homocoupled Byproduct | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | - Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen). |
| Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source, incomplete reduction to the active Pd(0) species can lead to homocoupling. | - Use a reliable Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst known for efficient activation. |
Quantitative Data on Heteroarylboronic Acid Degradation
While specific quantitative data for the degradation of this compound is limited in publicly available literature, the following table provides generalized stability data for analogous heteroarylboronic acids under various storage conditions. These are estimates, and it is recommended to perform stability studies for critical applications.
| Storage Condition | Temperature | Atmosphere | Estimated Purity after 6 Months (%) |
| Standard Benchtop | 20-25°C | Air | < 80% |
| Refrigerator | 4°C | Air | 85-90% |
| Freezer | -20°C | Air | 90-95% |
| Freezer | -20°C | Inert Gas (Ar/N₂) | > 98% |
Data is generalized from studies on various heteroarylboronic acids and should be considered as a guideline.
The following table summarizes expected yields for the Suzuki-Miyaura coupling of quinazolin-2-ylboronic acid (a close analog) with various aryl halides, which can serve as a guideline for expected outcomes with this compound.[1]
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)quinazoline | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)quinazoline | 70-80 |
| 3 | 3-Bromopyridine | 2-(pyridin-3-yl)quinazoline | 65-75 |
| 4 | 2-Bromothiophene | 2-(thiophen-2-yl)quinazoline | 60-70 |
Yields are based on analogous couplings and may require optimization for specific substrates.[1]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Purity
Objective: To determine the purity of a this compound sample by assessing the presence of degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
-
This compound sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm (based on the UV absorbance maximum of the quinoline scaffold).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient could be 10-90% B over 15 minutes, followed by a hold and re-equilibration.
-
-
Analysis:
-
Inject a blank (solvent) to establish the baseline.
-
Inject the prepared sample.
-
The purity can be estimated by the relative peak area of the main peak corresponding to this compound. Degradation products, such as the protodeboronated quinoline, will appear as separate peaks.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Objective: To provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents).
-
Aryl halide (1.0 equivalent).
-
Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%).
-
Phosphine ligand (e.g., SPhos; 4 mol%).
-
Base (e.g., K₃PO₄; 2.0 equivalents).
-
Anhydrous, degassed solvent (e.g., Dioxane).
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
-
Inert Atmosphere:
-
Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add the anhydrous, degassed solvent. The concentration should be approximately 0.1 M relative to the aryl halide.
-
-
Reaction:
-
Place the reaction mixture in a pre-heated oil bath (typically 80-110°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Simplified mechanism of protodeboronation for 2-heteroarylboronic acids.
References
Technical Support Center: Suzuki-Miyaura Coupling of Quinolin-2-ylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of quinolin-2-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary issues to investigate?
A1: Low yields in the coupling of this compound are common and often stem from a few key challenges inherent to this substrate. The primary culprits are protodeboronation of the boronic acid, catalyst deactivation by the quinoline nitrogen, and homocoupling of the boronic acid. It is crucial to ensure anhydrous and oxygen-free reaction conditions, select an appropriate catalyst-ligand system, and optimize the base and solvent.
Q2: What is protodeboronation and why is it a significant problem with this compound?
A2: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[1][2] this compound is particularly susceptible to this due to the presence of the basic nitrogen atom at the 2-position, a phenomenon often referred to as the "2-pyridyl problem" in related heterocyclic systems.[3] The nitrogen atom can facilitate the cleavage of the C-B bond, leading to the formation of quinoline as a byproduct.[3]
Q3: How can I minimize protodeboronation in my reaction?
A3: To mitigate protodeboronation, several strategies can be employed. Using more stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can be effective as they release the boronic acid slowly into the reaction mixture.[4] Additionally, employing anhydrous conditions and carefully selecting a non-aqueous base can reduce the availability of protons that drive this side reaction.
Q4: What is homocoupling and what causes it?
A4: Homocoupling is the self-coupling of two molecules of the boronic acid to form a symmetrical biaryl (in this case, 2,2'-biquinoline). This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of a palladium peroxo complex that facilitates this pathway.[5] The use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species can also contribute to homocoupling.[2][6]
Q5: How do I prevent homocoupling of this compound?
A5: The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction. This can be achieved by thoroughly degassing the solvent and reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a Pd(0) catalyst source directly or ensuring the complete reduction of a Pd(II) precatalyst can also minimize this side reaction.
Q6: The nitrogen on the quinoline ring seems to be inhibiting my catalyst. How can I overcome this?
A6: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. To circumvent this, the use of bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), is highly recommended.[2] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over inhibitory pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst deactivation by quinoline nitrogen.2. Protodeboronation of this compound.3. Inactive catalyst or ligands. | 1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).2. Switch to a more stable boronic acid derivative (pinacol or MIDA ester).3. Use fresh catalyst and ligands; consider a more active pre-catalyst. |
| Significant Protodeboronation (Quinoline byproduct observed) | 1. Presence of water or protic solvents.2. Inappropriate base.3. High reaction temperature. | 1. Ensure strictly anhydrous conditions. Use dry solvents.2. Use a non-nucleophilic, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).3. Attempt the reaction at a lower temperature. |
| Formation of Homocoupling Product (2,2'-Biquinoline) | 1. Presence of oxygen.2. Incomplete reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere (Ar or N₂).2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient catalyst loading.2. Poor solubility of reagents.3. Catalyst decomposition over time. | 1. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).2. Screen different solvents or solvent mixtures (e.g., Dioxane/water, Toluene, DMF).3. Consider a more stable catalyst system or a lower reaction temperature. |
Quantitative Data Summary
The following table presents representative yields for the Suzuki-Miyaura coupling of quinazolin-2-ylboronic acid, a close structural analog of this compound, with various aryl halides. These values can serve as a benchmark for expected outcomes. Optimization for specific substrates is often necessary.[1]
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)quinazoline | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)quinazoline | 70-80 |
| 3 | 3-Bromopyridine | 2-(pyridin-3-yl)quinazoline | 65-75 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 2-(3,5-dimethylphenyl)quinazoline | 80-90 |
| 5 | 2-Bromonaphthalene | 2-(naphthalen-2-yl)quinazoline | 78-88 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (or its pinacol ester)
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Degassed water (if using an aqueous base)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4 mol%).[1]
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄; 2.0 equivalents) and the anhydrous solvent (e.g., Dioxane, to achieve a concentration of 0.1 M relative to the halide).[1]
-
Reaction: Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed.
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., K₂CO₃; 2.0 equivalents).[1]
-
Solvent Addition: Add a suitable degassed solvent mixture (e.g., Dioxane/water, 4:1).[1]
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.[1]
Visualizations
Caption: Key side reactions in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low-yielding this compound couplings.
References
Improving solubility of quinolin-2-ylboronic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing quinolin-2-ylboronic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor solubility in my reaction solvent. How can I improve it?
A1: Improving the solubility of this compound can be achieved through several methods. First, consider solvent selection. Polar aprotic solvents such as ethers (e.g., dioxane, THF) and ketones (e.g., acetone) are generally good choices for dissolving boronic acids.[1][2] If the reaction allows, using a co-solvent system, such as dioxane/water, can also enhance solubility.[3] Additionally, converting the boronic acid to a more soluble derivative, like a pinacol ester or a diethanolamine (DABO) boronate, can significantly improve its solubility profile in a broader range of organic solvents.[1][4]
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and solutions?
A2: Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors. A primary concern is the degradation of the boronic acid, either through protodeboronation or other decomposition pathways.[3][5] To mitigate this, ensure anhydrous reaction conditions and use a carefully selected base, as strong bases can promote protodeboronation.[6] Another common issue is catalyst deactivation. The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, inhibiting its activity.[5] Employing bulky electron-rich phosphine ligands, such as SPhos or XPhos, can often overcome this issue. Finally, ensure the purity and stability of your this compound, as impurities or degradation products can negatively impact the reaction.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment, ideally in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[7] Boronic acids are susceptible to oxidation and hydrolysis, so minimizing exposure to air and moisture is crucial for long-term stability.
Q4: What are more stable alternatives to this compound for coupling reactions?
A4: For enhanced stability and easier handling, this compound can be converted into its corresponding diethanolamine (DABO) boronate.[8] DABO boronates are typically crystalline, air-stable solids that can be stored for extended periods without significant degradation. They can often be used directly in Suzuki-Miyaura coupling reactions, where they hydrolyze in situ to release the active boronic acid.[8][9]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
| Symptom | Possible Cause | Suggested Solution |
| This compound does not fully dissolve in the reaction solvent. | Inappropriate solvent choice. | - Use polar aprotic solvents like dioxane, THF, or acetone. - Consider a mixed solvent system, such as dioxane/water. |
| The reaction mixture is a heterogeneous slurry, leading to inconsistent results. | Low intrinsic solubility of the boronic acid. | - Gently heat the mixture to aid dissolution, if the reaction conditions permit. - Convert the boronic acid to a more soluble derivative like a pinacol ester or a DABO boronate. |
Issue 2: Low Yield or Failed Suzuki-Miyaura Coupling Reaction
| Symptom | Possible Cause | Suggested Solution |
| Little to no product formation is observed by TLC or LC-MS. | Protodeboronation: The C-B bond is cleaved before cross-coupling. | - Use anhydrous solvents and reagents. - Employ weaker bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides. - Lower the reaction temperature if possible. |
| Catalyst Deactivation: The quinoline nitrogen is inhibiting the palladium catalyst. | - Use a higher catalyst loading (e.g., 5 mol%). - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5] | |
| Degraded Boronic Acid: The starting material has decomposed during storage. | - Use a fresh batch of this compound. - Confirm the purity of the boronic acid by ¹H NMR before use. - Consider converting the boronic acid to a more stable DABO boronate for storage and use.[8] | |
| The reaction starts but does not go to completion. | Insufficient base or base is not soluble enough. | - Use a base that has better solubility in the reaction medium. - Consider using a phase-transfer catalyst if a biphasic system is used. |
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility |
| Ethers | Dioxane, Tetrahydrofuran (THF) | High |
| Ketones | Acetone, 2-Butanone | High |
| Amides | Dimethylformamide (DMF) | High |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | High |
| Alcohols | Methanol, Ethanol | Moderate to High |
| Esters | Ethyl acetate | Moderate |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate |
| Hydrocarbons | Hexane, Toluene | Very Low |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Dynamic Method)
This method involves measuring the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.[10]
-
Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealed vial equipped with a magnetic stir bar.
-
Heating: Place the vial in a temperature-controlled bath and begin stirring.
-
Temperature Increase: Slowly increase the temperature of the bath at a constant rate (e.g., 0.5 °C/min).
-
Observation: Continuously monitor the solution's turbidity.
-
Dissolution Temperature: Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the solubility temperature for that specific concentration.
-
Data Collection: Repeat this process with different concentrations of the boronic acid to construct a solubility curve.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4 mol%).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄; 2.0 equivalents) and the degassed, anhydrous solvent (e.g., Dioxane).[3]
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of Quinolin-2-yl-DABO Boronate
This procedure is adapted from a general method for the synthesis of DABO boronates.[8]
-
Dissolution: In a flask open to the air, suspend this compound (1.0 equivalent) in dichloromethane at room temperature.
-
Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) to the suspension.
-
Precipitation: Continue stirring the mixture. A solid precipitate of the DABO boronate will form.
-
Isolation: After stirring for 20-30 minutes, collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold dichloromethane and dry under vacuum to yield the purified quinolin-2-yl-DABO boronate.
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 745784-12-7 [sigmaaldrich.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Catalyst Poisoning in Reactions with Quinoline Compounds: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in chemical reactions involving quinoline compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Rapid Loss of Catalytic Activity or Incomplete Reaction
Question: My reaction starts well but then slows down significantly or stops before completion. What is causing this?
Answer: This is a classic symptom of catalyst deactivation, where the quinoline compound or a reaction intermediate is poisoning the catalyst.
| Possible Cause | Recommended Action |
| Strong Coordination of Quinoline: The lone pair of electrons on the nitrogen atom of the quinoline ring can strongly bind to the active sites of the transition metal catalyst (e.g., Palladium, Rhodium, Nickel), effectively blocking them.[1] This is a primary mechanism of catalyst poisoning.[1] | - Increase Catalyst Loading: While not always ideal, a higher catalyst concentration can sometimes compensate for the poisoning effect. - Modify the Ligand: For palladium-catalyzed reactions, employing bulky, electron-rich phosphine ligands can enhance the stability and activity of the catalyst.[1] - Change the Catalyst: Consider catalysts known to be more resistant to poisoning by nitrogen-containing compounds, such as certain nickel phosphide catalysts which have shown high hydrogenation capacity for quinolines.[2] |
| Fouling: Insoluble byproducts or polymers may be depositing on the catalyst surface, physically blocking the active sites.[1] This is more common with heterogeneous catalysts. | - Improve Solubility: Optimize the solvent system to ensure all reactants, intermediates, and products remain in solution throughout the reaction. - Reaction in Flow: Performing the reaction in a continuous flow setup can sometimes mitigate fouling by constantly passing the reaction mixture over a fresh catalyst bed. |
| Thermal Degradation (Sintering): At elevated temperatures, metal nanoparticles on a supported catalyst can agglomerate into larger particles, which reduces the active surface area.[1] | - Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can minimize sintering. - Use a More Thermally Stable Catalyst: Select a catalyst with a support that is more resistant to high temperatures. |
Issue 2: Inconsistent Reaction Yields and Times Between Batches
Question: I am observing significant variability in my results even when I follow the same procedure. Why is this happening?
Answer: Inconsistent results can often be traced back to subtle variations in reagents, setup, and reaction conditions.
| Possible Cause | Recommended Action |
| Variable Reagent Quality: The purity of the quinoline compound, solvent, and other reagents can impact the reaction. Trace impurities may act as catalyst poisons. | - Purify Reagents: Ensure the quinoline substrate and solvents are of high purity. Purification of the quinoline starting material may be necessary. - Use Fresh Solvents: Always use freshly dried and degassed solvents. |
| Inconsistent Catalyst Handling: The activity of many catalysts can be affected by exposure to air or moisture. | - Inert Atmosphere Techniques: Employ robust inert atmosphere techniques (e.g., Schlenk line or glovebox) for catalyst handling and reaction setup. - Consistent Catalyst Measurement: Ensure accurate and consistent weighing of the catalyst. For very small quantities, preparing a stock solution can improve accuracy. |
| Variations in Reaction Conditions: Minor differences in temperature, stirring rate, or hydrogen pressure (for hydrogenation reactions) can lead to different outcomes. | - Precise Control: Use calibrated equipment to ensure consistent temperature and stirring. For hydrogenations, maintain a constant hydrogen pressure. |
Frequently Asked Questions (FAQs)
Q1: Why are quinoline compounds such potent catalyst poisons?
A1: The primary reason is the presence of the nitrogen atom within the aromatic quinoline ring system. The lone pair of electrons on this nitrogen atom can strongly coordinate to the metal center of transition metal catalysts like palladium, rhodium, and nickel.[1] This strong adsorption, or chemisorption, blocks the active sites that are necessary for the catalytic cycle to proceed, leading to a decrease in or complete loss of catalytic activity.[1] This interaction can be irreversible, forming stable, inactive metal-quinoline complexes.[1]
Q2: What are the main mechanisms of catalyst deactivation by quinoline compounds?
A2: The primary mechanisms of catalyst deactivation are:
-
Poisoning: This is a chemical deactivation where the quinoline molecule directly interacts with the catalyst's active sites through its nitrogen atom.[1]
-
Fouling: This is a mechanical or physical deactivation caused by the deposition of solid materials, such as insoluble products or byproducts, on the catalyst surface, which blocks access to the active sites.[1]
-
Thermal Degradation (Sintering): At higher temperatures, the metal particles of a heterogeneous catalyst can migrate and clump together, reducing the total active surface area.[1]
Q3: Are some catalysts more resistant to poisoning by quinolines?
A3: Yes, research has shown that some catalysts exhibit better resistance to poisoning by nitrogen-containing compounds. For example, nickel phosphide (Ni₂P) catalysts have demonstrated higher hydrogenation capacity for quinolines compared to traditional sulfide catalysts.[2] They can preferentially hydrogenate the quinoline ring to decahydroquinoline and reduce the formation of intermediates that inhibit the reaction.[2]
Q4: Can a catalyst poisoned by quinoline be regenerated?
A4: Regeneration of a poisoned catalyst depends on the mechanism of deactivation.
-
For fouling: If the deactivation is due to the deposition of soluble materials, washing the catalyst with an appropriate solvent might restore its activity.[1]
-
For poisoning: If the quinoline is reversibly bound, it might be possible to remove it by washing or treating it with a displacing agent. However, due to the strong coordination of quinoline, the poisoning is often irreversible, making regeneration challenging.[1]
-
For thermal degradation: Sintering involves a physical change in the catalyst's structure and is generally not reversible.[1]
Q5: I've heard quinoline can be used to improve a reaction. How is that possible?
A5: This is a case of intentional and controlled catalyst poisoning to enhance selectivity. A well-known example is the Lindlar catalyst , which is palladium supported on calcium carbonate or barium sulfate and "poisoned" with lead acetate and often quinoline.[3][4][5][6] Palladium itself is a very active hydrogenation catalyst and would typically reduce an alkyne all the way to an alkane. By adding quinoline, the most active sites on the palladium surface are deactivated.[4][6] This reduced activity prevents the further hydrogenation of the intermediate alkene, allowing for the selective conversion of alkynes to cis-alkenes.[5][6]
Quantitative Data on Catalyst Performance
The following table summarizes data from various studies on the hydrogenation of quinoline, highlighting the performance of different catalysts.
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Quinoline Conversion (%) | Key Product(s) | Reference |
| 25 wt% Ni₂P | SBA-15 | 340 | - | >93 | Propylcyclohexane (91.7%) | [2] |
| Pd | Nitrogen-doped Carbon | 50 | 20 | High | 1,2,3,4-Tetrahydroquinolines (86.6–97.8% yield) | [7] |
| Co Nanocatalyst | Hydroxyapatite | 80 | 10 | - | 1,2,3,4-Tetrahydroquinoline | [8] |
| Atomically dispersed Pd | Titanium Carbide | - | - | Complete | 1,2,3,4-Tetrahydroquinoline (>99% selectivity) | [9] |
| Pd | Polyaniline | 50 | 30 | 100 | 1,2,3,4-Tetrahydroquinoline | [10] |
Experimental Protocols
Protocol 1: General Procedure for Studying Catalyst Poisoning in Quinoline Hydrogenation
This protocol outlines a method for quantifying the poisoning effect of quinoline on a given catalyst.
Materials:
-
Hydrogenation catalyst (e.g., Pd/C, Pt/C, Ni)
-
Substrate for hydrogenation (e.g., a simple alkene or alkyne)
-
Quinoline
-
Anhydrous, deoxygenated solvent (e.g., ethanol, ethyl acetate)
-
High-pressure reactor (autoclave) equipped with a magnetic stir bar, pressure gauge, and temperature control
-
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analysis
Procedure:
-
Baseline Reaction: a. To the reactor vessel, add the catalyst (e.g., 1 mol%) and the solvent under an inert atmosphere. b. Add the substrate (e.g., 1 mmol). c. Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 bar H₂). d. Stir the reaction mixture at a constant temperature (e.g., 25 °C). e. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the rate of substrate consumption and product formation.
-
Poisoning Experiment: a. Repeat the baseline reaction procedure, but after adding the catalyst and solvent, add a specific amount of quinoline (e.g., 0.1, 0.5, 1.0 molar equivalents relative to the catalyst). b. Proceed with the addition of the substrate and hydrogenation as described above. c. Monitor the reaction progress and compare the reaction rate to the baseline experiment. A significant decrease in the reaction rate indicates catalyst poisoning.
-
Data Analysis: a. Plot the concentration of the substrate versus time for both the baseline and poisoned reactions. b. Calculate the initial reaction rates and compare them to quantify the extent of catalyst deactivation caused by the quinoline.
Protocol 2: Regeneration of a Fouled Heterogeneous Catalyst
This protocol provides a general method for attempting to regenerate a catalyst that has been deactivated by fouling.
Materials:
-
Deactivated heterogeneous catalyst
-
A series of solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Catalyst Recovery: After the reaction, carefully recover the heterogeneous catalyst by filtration.
-
Solvent Washing: a. Wash the recovered catalyst sequentially with the series of solvents, starting with the least polar (hexane) and moving to the most polar (methanol). This is intended to dissolve and remove any adsorbed organic materials. b. For each solvent wash, suspend the catalyst in the solvent, stir for 15-30 minutes, and then filter.
-
Drying: After the final wash, dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.
-
Activity Test: Test the activity of the "regenerated" catalyst using the baseline reaction conditions described in Protocol 1 to determine if any catalytic activity has been restored.
Visualizations
Caption: Major catalyst deactivation pathways in the presence of quinoline compounds.
Caption: Generalized reaction pathways for the hydrodenitrogenation of quinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 7. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for difficult Suzuki-Miyaura cross-coupling reactions involving boronic acids. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides in a question-and-answer format, comprehensive tables of quantitative data for reaction optimization, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low-yield or failed Suzuki-Miyaura coupling reaction?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas:
-
Poor Reagent Quality: Degradation of the boronic acid (especially protodeboronation), inactivity of the palladium catalyst, or oxidation of phosphine ligands are common culprits.[1]
-
Presence of Oxygen: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Inadequate degassing of solvents and an improper inert atmosphere can lead to catalyst deactivation and the formation of homocoupled byproducts.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand combination is critical and highly substrate-dependent. An inappropriate selection of any of these parameters can lead to a sluggish or failed reaction.
-
Inherent Reactivity of Substrates: Electron-rich aryl halides or sterically hindered substrates can be challenging. Similarly, certain boronic acids, particularly heteroaryl boronic acids, are prone to decomposition.[2]
Q2: How can I tell if my boronic acid is decomposing?
A2: The most common decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[3] This is especially prevalent with electron-deficient or heteroaryl boronic acids.[2] You can monitor this by taking a sample of your reaction mixture over time and analyzing it by LC-MS or NMR to see if the corresponding protodeboronated arene is forming at the expense of your boronic acid starting material.
Q3: My reaction turns black. What does this signify?
A3: The formation of a black precipitate, commonly referred to as "palladium black," often indicates the decomposition and aggregation of the palladium catalyst.[3] This leads to a loss of catalytic activity. Common causes include the presence of oxygen, excessively high temperatures, or impurities in the reaction mixture. While a color change is expected, the rapid formation of a black precipitate is generally a sign of a failed reaction.
Q4: Can I use aryl chlorides for Suzuki couplings?
A4: Yes, but they are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[4] Successful coupling of aryl chlorides typically requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[4][5]
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Materials
Q: I'm seeing mostly unreacted starting materials by TLC or LC-MS. What should I check first?
A: When faced with low or no conversion, a systematic check of your reagents and reaction setup is the first step.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction was performed under a rigorously maintained inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Reagent Purity:
-
Boronic Acid: Use a fresh, high-purity boronic acid. Consider if your boronic acid is prone to decomposition and if a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate would be more suitable.[2][3]
-
Catalyst/Ligand: Palladium catalysts can degrade over time, and phosphine ligands can oxidize. Use fresh reagents or test your catalyst on a reliable, well-known reaction to confirm its activity.[1]
-
Solvent & Base: Use anhydrous, degassed solvents. Ensure your base is of high purity and anhydrous if the reaction requires it.
-
Troubleshooting Workflow for Low/No Conversion
Problem 2: Significant Side Product Formation
Q: My starting materials are consumed, but I'm getting a complex mixture of byproducts. What are the likely side reactions and how can I suppress them?
A: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Cause: Often promoted by high temperatures and aqueous basic conditions, especially with electron-deficient or heteroaryl boronic acids.[3]
-
Solutions:
-
Use a More Stable Boron Reagent: Switch from the boronic acid to a more stable pinacol ester, MIDA boronate, or trifluoroborate salt.[2][3] These reagents often provide a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[6][7]
-
Milder Base: Use a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.
-
Lower Temperature & Shorter Reaction Time: Minimize the time the boronic acid is exposed to harsh conditions.
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Cause: Aryl boronic acid homocoupling is often caused by the presence of oxygen, which facilitates the Pd-catalyzed oxidative coupling.[5] Homocoupling of the aryl halide can also occur.
-
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed and a strict inert atmosphere is maintained throughout the reaction.
-
Use a Pd(0) Source: Using a Pd(II) precatalyst (like Pd(OAc)₂) requires an initial reduction to the active Pd(0) species. This reduction step can sometimes promote homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.[1]
-
Ligand Choice: Bulky ligands can sterically hinder the formation of homocoupled products.
-
-
Signaling Pathway of Key Side Reactions
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data for key reaction parameters to guide optimization. Yields are highly substrate-dependent and these tables should be used as a starting point for screening.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling (Reaction: 4-bromotoluene (1.0 mmol) + Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O, 100°C, 12h)
| Base (2.0 equiv) | Solvent System | Typical Yield (%) | Notes |
| K₃PO₄ | Toluene/H₂O | 90-99% | Often effective for challenging couplings, including N-containing heterocycles.[8] |
| K₂CO₃ | Toluene/H₂O | 85-95% | A robust and widely used base.[9] |
| Na₂CO₃ | Toluene/H₂O | 85% | A cost-effective and common choice.[9] |
| Cs₂CO₃ | Toluene/H₂O | 90-98% | Highly soluble in organic solvents, often used for difficult couplings (the "caesium effect").[8][9] |
| TEA (Triethylamine) | Toluene/H₂O | 45% | Organic bases are generally less effective than inorganic bases.[9] |
| NaOH | Toluene/H₂O | ~70% | Strong base, can cause substrate degradation or side reactions.[8] |
Table 2: Typical Catalyst Loadings and Ligand Ratios
| Parameter | Range | Notes |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Standard laboratory scale. Can be lowered significantly for highly active systems (<0.1 mol%).[10] |
| Ligand:Palladium Ratio | 1:1 to 4:1 | For monodentate ligands (e.g., PPh₃, Buchwald ligands), a 2:1 or 4:1 ratio is common. For bidentate ligands (e.g., dppf), a 1:1 ratio is typical. Excess ligand can sometimes be detrimental.[11] |
| Boronic Acid:Aryl Halide Ratio | 1.1:1 to 1.5:1 | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
| Base Equivalents | 2.0 - 3.0 equiv | An excess of base is required to facilitate the transmetalation step. |
Table 3: Common Solvents and Typical Reaction Temperatures
| Solvent System | Typical Temperature (°C) | Notes |
| Dioxane / H₂O (e.g., 4:1) | 80 - 100 | Very common, good for a wide range of substrates. |
| Toluene / H₂O (e.g., 10:1) | 90 - 110 | Good for higher temperature reactions.[9] |
| THF / H₂O (e.g., 4:1) | 60 - 70 (reflux) | Lower boiling point, suitable for more reactive substrates. |
| DMF | 80 - 120 | Good for solubilizing polar substrates, but can be difficult to remove. |
| Ethanol / H₂O (e.g., 4:1) | 70 - 80 (reflux) | A greener solvent alternative.[12] |
Experimental Protocols
Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
Glassware Preparation: Oven-dry a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Addition of Solids: To the flask, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere Setup: Seal the flask with a septum and connect it to a Schlenk line or an inert gas balloon. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Degas the solvent mixture by bubbling an inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling with an Unstable Boronic Acid using a MIDA Boronate
This protocol utilizes an air-stable MIDA boronate for the slow release of the boronic acid, which is ideal for substrates prone to protodeboronation.[14][15]
Materials:
-
Aryl Halide (e.g., heteroaryl chloride, 1.0 mmol, 1.0 equiv)
-
MIDA Boronate (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Ligand (e.g., SPhos, 0.10 mmol, 10 mol%)
-
Base (e.g., K₃PO₄, 7.5 mmol, 7.5 equiv)
-
Solvent (Dioxane/H₂O, 5:1, ~14 mL to make 0.07 M)
Procedure:
-
Follow steps 1-3 from the general protocol to add the solids (aryl halide, MIDA boronate, base, catalyst, and ligand) to a flame-dried Schlenk tube under an inert atmosphere.
-
Add the degassed 5:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to a lower temperature (e.g., 60 °C) and stir for the required time (typically 6-24 hours).[15] The slow release of the boronic acid from the MIDA ester requires time.
-
Monitor the reaction and perform work-up and purification as described in the general protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An efficient and new protocol for phosphine-free Suzuki coupling reaction using palladium-encapsulated and air-stable MIDA boronates in an aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling of Quinolin-2-ylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reactions involving this compound, with a specific focus on minimizing the formation of the undesired homocoupling byproduct, 2,2'-biquinoline.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling of this compound is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a systematic approach to diagnose and resolve issues related to excessive homocoupling.
Logical Workflow for Troubleshooting Homocoupling
Caption: A step-by-step workflow for diagnosing and mitigating homocoupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound homocoupling in Suzuki-Miyaura reactions?
A1: Homocoupling of arylboronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.[1][2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and Pd(0).[2] This is often a problem at the beginning of the reaction before the catalytic cycle for cross-coupling is fully established.
Q2: How does the choice of palladium catalyst influence the extent of homocoupling?
A2: The choice of the palladium source is crucial. Pd(0) catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are generally preferred as they can directly enter the catalytic cycle for cross-coupling.[3] Pd(II) precursors require an initial reduction to Pd(0), which can be partially effected by the homocoupling of the boronic acid. If a Pd(II) source is used, employing a ligand that facilitates rapid reduction to Pd(0) can be beneficial.
Q3: Which bases are recommended to minimize the homocoupling of this compound?
A3: The choice of base can significantly impact the reaction outcome. Generally, weaker inorganic bases are favored to suppress homocoupling.
-
Recommended: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective as they are strong enough to promote the formation of the reactive boronate species without significantly accelerating the homocoupling pathway.[4][5]
-
Use with Caution: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can sometimes lead to increased homocoupling and other side reactions.[4] The optimal base is often substrate-dependent, and screening of different bases may be necessary.[5]
Q4: Can the solvent system affect the formation of the homocoupling byproduct?
A4: Yes, the solvent plays a critical role. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly employed. The addition of a small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate complex. However, excessive water can sometimes promote homocoupling. The ideal solvent system will ensure all reagents are sufficiently soluble while minimizing side reactions.
Q5: Are there any procedural techniques to reduce homocoupling?
A5: Several procedural modifications can be implemented:
-
Slow Addition: Adding a solution of this compound slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Rigorous Deoxygenation: As oxygen is a primary culprit, thorough degassing of solvents and the reaction mixture is paramount. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.[1]
-
Use of Additives: In some cases, the addition of a mild reducing agent can help to keep the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[6]
Competing Reaction Pathways
Caption: Competing catalytic cycles for desired cross-coupling and undesired homocoupling of this compound.
Data on Reaction Parameter Effects on Homocoupling
The following table summarizes the expected impact of various reaction parameters on the yield of the desired product versus the homocoupling byproduct. The data is compiled from studies on heteroarylboronic acids and general principles of Suzuki-Miyaura couplings.
| Parameter | Condition A | Desired Product Yield (%) | Homocoupling (%) | Condition B | Desired Product Yield (%) | Homocoupling (%) |
| Palladium Source | Pd(OAc)₂ | 70 | 15-25 | Pd(PPh₃)₄ | >85 | <5 |
| Base | NaOH | 65 | 20-30 | K₂CO₃ | >80 | <10 |
| Atmosphere | Air | 40-50 | >30 | Inert (Argon) | >85 | <5 |
| Boronic Acid Addition | All at once | 75 | 10-20 | Slow addition | >85 | <5 |
Note: Yields are illustrative and can vary significantly based on the specific aryl halide, solvent, temperature, and ligand used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄; 2-5 mol%)
-
Base (e.g., K₂CO₃; 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of the inert gas.
-
Deoxygenation of the Reaction Mixture: Sparge the stirred reaction mixture with a gentle stream of the inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for the Experimental Protocol
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Quinolin-2-ylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions involving quinolin-2-ylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting guidance for specific issues that may arise during the scale-up of this compound reactions, particularly the Suzuki-Miyaura cross-coupling.
Q1: We are observing a significant drop in yield when scaling up our Suzuki-Miyaura reaction from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?
A significant decrease in yield upon scale-up is a common challenge.[1] This can be attributed to several factors that become more pronounced at a larger scale:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[1] Inadequate heat removal can also cause thermal degradation of reactants, catalysts, and products.[1]
-
Troubleshooting:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity.[1]
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile via a syringe pump or dropping funnel to manage any reaction exotherms.[1]
-
Enhance Heat Transfer: Utilize a jacketed reactor with a circulating heat transfer fluid to maintain a consistent temperature.[1]
-
-
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[2] This issue can be exacerbated on a larger scale.
-
Troubleshooting: Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Q2: We are observing the formation of new, unknown impurities in our scaled-up reaction. How can we identify and minimize them?
The appearance of new impurities on a larger scale is often related to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture.[1]
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or LC-MS to monitor the reaction progress and the formation of impurities at regular intervals.[1] This helps to understand when and under what conditions these impurities form.
-
Protodeboronation: A common side reaction is the protodeboronation of the this compound, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by water and certain bases.
-
Impurity Profiling: A detailed understanding of the impurity profile is crucial for improving synthetic processes and ensuring the safety and efficacy of the final product.[4]
-
Q3: Our this compound appears to be degrading during storage, leading to inconsistent reaction outcomes. What are the best storage practices?
Heterocyclic boronic acids, including this compound, can be unstable during long-term storage, primarily due to oxidation and hydrolysis.[5]
-
Ideal Storage Conditions:
-
Stable Alternatives:
-
Consider converting the boronic acid to its corresponding diethanolamine (DABO) boronate. These are often crystalline, air-stable solids that can be stored for longer periods and can often be used directly in coupling reactions.[5]
-
Q4: How critical is the choice of catalyst, ligand, base, and solvent when scaling up?
These parameters are highly interactive and crucial for a successful and reproducible Suzuki-Miyaura coupling reaction.[6][7]
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) is critical.[3][8] Air-stable precatalysts are often preferred for scalability.[2] Catalyst loading typically ranges from 0.1-5 mol%.[8][9]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[3][10] The choice of base can also influence regioselectivity in some quinoline syntheses.[8]
-
Solvent Choice: Aprotic polar solvents like DMF, dioxane, and THF are common.[8] Aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/Water) can be effective and may improve the solubility of the inorganic base.[10][11] The use of biodegradable solvents like aqueous n-butanol can be advantageous for large-scale reactions, facilitating easier product separation.[9]
Data Presentation: Reaction Parameter Optimization
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (1 mol%) | Air-stable precatalysts (Condition C) are often more robust for scale-up.[2] |
| Ligand | - | SPhos (4 mol%) | - | Buchwald ligands (Condition B) can improve reaction efficiency for challenging substrates.[3] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | The choice of base is substrate-dependent; K₃PO₄ is often a good starting point.[2][3] |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF/H₂O (1:1) | Mixed solvent systems often improve solubility and reaction rates.[3][10] |
| Temperature | 80 °C | 110 °C | 70 °C | Higher temperatures can increase reaction rates but may also lead to degradation.[3][10] |
| Yield | 75-85% (typical) | Variable | High (often >90%) | Optimization is key to achieving high yields consistently.[6] |
Table 2: Troubleshooting Guide for Common Scale-Up Issues.
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Low Yield | Inefficient mixing/heat transfer | Improve agitation, control reagent addition rate.[1] |
| Catalyst deactivation | Ensure inert atmosphere, use fresh/robust catalyst.[2] | |
| Protodeboronation | Use anhydrous conditions, screen different bases.[3] | |
| Impurity Formation | Localized overheating | Improve heat transfer, monitor internal temperature.[1] |
| Long reaction times | Monitor reaction by IPCs to determine optimal endpoint.[1] | |
| Poor Reproducibility | Boronic acid instability | Store boronic acid properly, consider using a DABO derivative.[5] |
| Oxygen contamination | Degas solvents thoroughly, maintain positive inert gas pressure.[2] | |
| Difficult Purification | Homocoupled byproducts | Minimize oxygen, use correct stoichiometry.[7] |
| | Residual catalyst | Consider recrystallization or alternative chromatography.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Gram to Kilogram Scale)
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an appropriately sized, oven-dried, jacketed reactor equipped with an overhead stirrer, condenser, and thermocouple, add the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2 equivalents), and a finely powdered base (e.g., K₃PO₄, 2.0 equivalents).[2]
-
Inert Atmosphere: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[2]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, at a concentration of 0.1 M relative to the halide) via cannula or a pump.[2][3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable in-process control method (e.g., HPLC, LC-MS) until the starting material is consumed (typically 4-24 hours).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3] For larger scales, a proper phase split is more efficient than multiple extractions.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3] While flash column chromatography is common at the lab scale, recrystallization is a more scalable and economical purification method for large quantities of solid material.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave synthesis can significantly accelerate reaction times, but scalability may be limited by equipment.
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., K₂CO₃; 2.0 equivalents).[3]
-
Solvent Addition: Add a suitable degassed solvent mixture (e.g., Dioxane/water, 4:1).[3]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).[8]
-
Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.[3]
Visualizations
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.[3]
Caption: Decision-making pathway for scaling up this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Quinolin-2-ylboronic Acid NMR Data Analysis: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, understanding the nuanced structural details of heterocyclic compounds like quinolin-2-ylboronic acid is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the NMR data for this compound, juxtaposed with the simpler phenylboronic acid, to offer insights into the influence of the quinoline moiety. Due to the limited availability of public experimental spectra for this compound, this guide presents predicted data based on the known NMR shifts of the quinoline core and the substituent effects of the boronic acid group, derived from phenylboronic acid data.
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for quinoline and phenylboronic acid, alongside predicted values for this compound. These predictions are derived by considering the substituent chemical shift (SCS) effects of the boronic acid group on an aromatic system.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Position | Quinoline (Experimental) | Phenylboronic Acid (Experimental) | This compound (Predicted) |
| H-3 | 7.59 | - | ~7.8 |
| H-4 | 8.28 | - | ~8.4 |
| H-5 | 7.82 | - | ~7.9 |
| H-6 | 7.65 | - | ~7.7 |
| H-7 | 7.95 | - | ~8.0 |
| H-8 | 8.89 | - | ~8.9 |
| ortho (H-2', H-6') | - | 7.99 | - |
| meta (H-3', H-5') | - | 7.39 | - |
| para (H-4') | - | 7.33 | - |
| B(OH)₂ | - | 8.0 (broad s) | ~8.1 (broad s) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Position | Quinoline (Experimental) | Phenylboronic Acid (Experimental) | This compound (Predicted) |
| C-2 | 150.3 | - | ~152 |
| C-3 | 121.3 | - | ~123 |
| C-4 | 136.0 | - | ~137 |
| C-4a | 127.8 | - | ~128 |
| C-5 | 126.5 | - | ~127 |
| C-6 | 129.5 | - | ~130 |
| C-7 | 128.2 | - | ~129 |
| C-8 | 130.2 | - | ~131 |
| C-8a | 148.5 | - | ~149 |
| ipso (C-1') | - | 134.0 | - |
| ortho (C-2', C-6') | - | 131.0 | - |
| meta (C-3', C-5') | - | 127.5 | - |
| para (C-4') | - | 128.5 | - |
Experimental Protocol for NMR Data Acquisition of Boronic Acids
Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration. The following is a general protocol to mitigate these issues.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the boronic acid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are often preferred as they can disrupt the hydrogen bonding involved in oligomerization.
-
To ensure the equilibrium lies on the side of the monomeric boronic acid, the sample can be prepared in the presence of a small amount of D₂O.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral width: 16 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 240 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Visualizing the Analysis and Comparison
The following diagrams, generated using Graphviz, illustrate the workflow for NMR data analysis and the structural comparison of this compound and phenylboronic acid.
Conclusion
The analysis of this compound's NMR data, even when predicted, provides valuable structural information. The electron-withdrawing nature of the quinoline ring system, particularly the nitrogen atom, is expected to influence the chemical shifts of the protons and carbons compared to the simpler phenylboronic acid. The protons on the quinoline ring are generally shifted downfield, and this effect is modulated by the position relative to both the nitrogen and the boronic acid substituent. This comparative guide, along with the outlined experimental protocol, serves as a foundational resource for researchers working with this and similar heterocyclic boronic acids, aiding in the accurate interpretation of NMR data for accelerated drug discovery and development.
Characterization of Quinolin-2-ylboronic Acid Products: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, quinolin-2-ylboronic acid and its derivatives represent a critical class of reagents. As key building blocks in organic synthesis, particularly for the construction of complex heterocyclic molecules, a thorough understanding of their characteristics is paramount for successful research and development. This guide provides a comprehensive comparison of this compound products, their performance in key applications, and detailed experimental protocols for their characterization. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its incorporation into novel molecular entities via boronic acid chemistry is a cornerstone of modern drug discovery.
Physicochemical Characterization: A Comparative Overview
The performance and reliability of this compound in synthetic applications are intrinsically linked to its purity and stability. This section provides a comparative summary of the key analytical techniques used to characterize these products. While direct, side-by-side comparative studies of different commercially available this compound products are not extensively published, the following tables outline the expected performance of various analytical methods based on data for analogous heteroaryl boronic acids.
Table 1: Performance of Analytical Methods for Characterization
| Analytical Technique | Information Provided | Sample Requirement | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed molecular structure, chemical environment of atoms, connectivity, and purity assessment.[1] | 5-20 mg | Unambiguous structure elucidation, quantitative purity determination with an internal standard. | Lower sensitivity compared to mass spectrometry, potential for signal overlap in complex mixtures. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight confirmation, purity assessment, and identification of impurities. | < 1 mg | High sensitivity and selectivity, suitable for complex mixtures, provides molecular weight information.[2] | Destructive technique, isomeric and isobaric compounds can be difficult to distinguish without tandem MS. |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment, quantification, and monitoring of reaction progress and stability.[3][4] | < 1 mg | High-resolution separation, accurate quantification, well-established methods available. | Requires a chromophore for UV detection, method development can be time-consuming. |
| Elemental Analysis | Determination of the elemental composition (C, H, N). | 2-5 mg | Provides fundamental confirmation of the chemical formula. | Does not provide structural information, requires high sample purity for accurate results. |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a primary application for this compound, enabling the formation of C-C bonds to synthesize 2-substituted quinolines. The reactivity of heteroaryl boronic acids in these reactions can be influenced by factors such as the position of the boronic acid group and the electronic nature of the heterocycle.
Generally, π-deficient heteroaryl boronic acids, such as this compound, can be challenging substrates due to the electron-withdrawing nature of the nitrogen atom, which can slow down the transmetalation step of the catalytic cycle.[5] Furthermore, the nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation.[5] This is often referred to as the "2-pyridyl problem" in the analogous pyridine series, where the proximity of the nitrogen to the boronic acid can lead to lower yields compared to its 3- and 4-substituted isomers.[5]
Table 2: Comparative Yields of Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 | Hypothetical based on similar heteroaryl couplings |
| Quinolin-3-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-98 | [6] (analogous system) |
| Furan-2-boronic acid | 2-Chloropyrimidine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 75 | [5] |
| Thiophene-2-boronic acid | 4-Chlorotoluene | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 88 | [5] |
| Benzofuran-2-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 91-99 | [7] |
Note: The yields presented are for illustrative purposes and can vary significantly based on the specific substrates and reaction conditions employed.
Stability of this compound Products
A critical factor for any chemical reagent is its stability during storage and handling. Boronic acids, in general, are susceptible to degradation pathways such as oxidation and protodeboronation, particularly under aqueous and basic conditions.[8][9] Heteroaryl boronic acids can exhibit varying degrees of stability, with electron-deficient heterocycles often being more prone to decomposition.[5] To enhance stability, boronic acids are often converted to more robust derivatives, such as pinacol esters or MIDA boronates.[8][10]
Table 3: Qualitative Stability Comparison of Boronic Acid Derivatives
| Boronic Acid Form | General Stability | Handling Characteristics | Application Considerations |
| Free Boronic Acid | Moderate; susceptible to oxidation and protodeboronation.[8] | Often crystalline solids, but can be hygroscopic. | More reactive in some cross-coupling reactions.[11] |
| Pinacol Ester | High; generally stable to air and moisture.[9] | Often crystalline and easy to handle and purify. | May exhibit slower reaction kinetics compared to the free boronic acid.[8] |
| MIDA Boronate | Very high; exceptionally stable to air and moisture, allowing for long-term storage.[10] | Crystalline solids, well-suited for slow-release applications. | Can be used for the slow release of unstable boronic acids in situ.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization and application of this compound products.
Protocol 1: ¹H and ¹³C NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound product for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Instrument Parameters: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program is typically used.
-
Data Analysis: Process the spectra using appropriate software. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS). The purity can be estimated by comparing the integration of the product signals to those of any impurities.
Protocol 2: LC-MS Analysis for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the this compound product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, for example, with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for quinoline compounds.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the product and potential impurities (e.g., m/z 100-500).
-
-
Data Analysis: The purity of the sample can be determined by integrating the peak area of the main compound in the chromatogram and expressing it as a percentage of the total peak area. The mass spectrum will confirm the molecular weight of the product.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).[6]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in the characterization and application of this compound, the following diagrams have been generated using Graphviz.
Quinoline derivatives are known to interact with various signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR, EGFR, and c-Met pathways are prominent examples.[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. research.wur.nl [research.wur.nl]
- 3. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of Quinolin-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the purity analysis of quinolin-2-ylboronic acid. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable analytical method for their specific needs.
Introduction
This compound is a vital building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are fundamental in the development of new pharmaceutical compounds. The purity of this reagent is critical as impurities can lead to unwanted side products and impact reaction yields and the purity of the final active pharmaceutical ingredient. Therefore, robust and reliable analytical methods for determining the purity of this compound are essential.
This guide compares a conventional HPLC method with a more advanced UPLC-MS approach, evaluating them on parameters such as resolution, sensitivity, analysis time, and the ability to identify impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: Acetonitrile/water (50:50, v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Equilibration
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This protocol describes a rapid and sensitive UPLC-MS method for the purity analysis and impurity identification of this compound.
Instrumentation and Materials:
-
UPLC-MS System: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1][2]
-
Sample Diluent: Acetonitrile/water (50:50, v/v).
Chromatographic and MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 40 °C
-
UPLC Gradient Program:
-
0-0.5 min: 98% A, 2% B
-
0.5-3.0 min: Linear gradient to 5% A, 95% B
-
3.0-3.5 min: Hold at 5% A, 95% B
-
3.5-3.6 min: Return to initial conditions (98% A, 2% B)
-
3.6-4.0 min: Equilibration
-
-
Ionization Mode: ESI positive and negative.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL as described for the HPLC method.
-
Dilute the stock solution to a working concentration of 10 µg/mL for UPLC-MS analysis.
Data Presentation
The following tables summarize hypothetical quantitative data to compare the performance of the HPLC and UPLC-MS methods for the analysis of this compound.
Table 1: Method Performance Comparison
| Parameter | HPLC | UPLC-MS |
| Purity (%) | 99.2 | 99.5 |
| Analysis Time (min) | 25 | 4 |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Limit of Detection (LOD) | 1 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 3 µg/mL | 0.3 ng/mL |
Table 2: Impurity Profile
| Impurity | Retention Time (HPLC) | Retention Time (UPLC-MS) | Proposed Structure (from MS data) |
| Impurity A | 8.5 min | 1.8 min | Quinoline |
| Impurity B | 12.1 min | 2.5 min | Dihydroxy-quinolin-2-ylboronic acid |
| Impurity C | 14.3 min | 2.9 min | Boroxine trimer of this compound |
Mandatory Visualization
Caption: Experimental workflow for HPLC purity analysis.
Comparison and Discussion
HPLC: The developed HPLC method provides good resolution and is suitable for routine quality control to determine the purity of this compound. It is a cost-effective and widely available technique in most analytical laboratories.[3] However, the longer analysis time may be a drawback for high-throughput screening. The sensitivity of UV detection might also be insufficient for detecting trace-level impurities.
UPLC-MS: The UPLC-MS method offers significant advantages in terms of speed and sensitivity.[1][2] The analysis time is substantially reduced, allowing for a much higher sample throughput. The use of a mass spectrometer provides valuable structural information about impurities, which is crucial for understanding degradation pathways and for the development of more robust synthetic processes. The higher resolution of UPLC also allows for better separation of closely eluting impurities. The primary disadvantages of UPLC-MS are the higher initial capital investment and the increased complexity of the instrumentation.
Alternative Analytical Techniques
While HPLC and UPLC-MS are powerful techniques, other methods can provide complementary information for a comprehensive purity assessment of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile impurities. However, boronic acids often require derivatization to increase their volatility and prevent decomposition in the GC inlet.[6][7]
Conclusion
The choice between HPLC and UPLC-MS for the purity analysis of this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and reliable method for routine purity assessment in a quality control environment where high throughput is not a primary concern.
-
UPLC-MS is the superior choice for research and development settings where high throughput, high sensitivity, and the identification of unknown impurities are critical.
For a comprehensive characterization of this compound, a combination of these chromatographic techniques with spectroscopic methods like NMR is highly recommended.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Mass Spectrometry of Quinolin-2-ylboronic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals working with quinolin-2-ylboronic acid and its derivatives, mass spectrometry (MS) is an indispensable tool for structural elucidation, purity assessment, and quantitative analysis. The unique chemical properties of these compounds, however, present specific challenges for MS analysis. This guide provides a comparative overview of common mass spectrometry techniques, supported by experimental data from related compounds, to aid in method selection and optimization.
Introduction to Mass Spectrometry of Boronic Acids
This compound is a heterocyclic boronic acid of interest in medicinal chemistry.[1] The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form cyclic anhydrides (boroxines) and their varying ionization efficiencies.[2] Careful selection of the ionization technique and analytical conditions is therefore crucial for obtaining reliable and reproducible data. The primary mass spectrometry techniques employed are Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), which necessitates derivatization.[2]
Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the quality of mass spectrometric data for this compound derivatives. ESI-MS and GC-MS are the most common approaches, each with distinct advantages and disadvantages.
| Feature | Electrospray Ionization (ESI-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Introduction | Liquid (LC-MS or direct infusion) | Gas (after chromatographic separation) |
| Derivatization | Optional, but can improve ionization | Mandatory to increase volatility |
| Ionization Principle | Soft ionization, forms [M+H]⁺, [M-H]⁻, or adducts | Hard ionization (Electron Ionization), extensive fragmentation |
| Information Obtained | Primarily molecular weight, some fragmentation with MS/MS | Detailed fragmentation patterns for structural elucidation |
| Compound Polarity | Suitable for polar and non-volatile compounds | Suitable for volatile or derivatized non-volatile compounds |
| Throughput | High, especially with UPLC-MS | Moderate, limited by chromatography run times |
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound derivatives. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information.
Experimental Protocol: LC-ESI-MS
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be a sensitive and specific approach for the analysis of this compound and its derivatives.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration of 1-10 µg/mL.[1]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to improve peak shape and ionization.[3]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Both positive and negative ion modes should be evaluated to determine the optimal response for the compound of interest.
-
MS/MS Analysis: For structural confirmation, fragmentation of the precursor ion can be induced by collision-induced dissociation (CID) to obtain a product ion spectrum.
-
Expected Fragmentation Pattern (ESI-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic separation and detailed structural information through electron ionization (EI) fragmentation patterns. However, due to the low volatility of this compound, derivatization is a mandatory step.
Experimental Protocol: GC-MS with Derivatization
Silylation is a common derivatization technique for boronic acids to increase their volatility for GC-MS analysis.[2]
-
Derivatization:
-
Weigh approximately 1 mg of the this compound derivative into a vial.
-
Add 100 µL of a dry aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.[2]
-
-
Gas Chromatography (GC):
-
Injector: Operate in split or splitless mode at a temperature of 250-280°C.
-
Column: A non-polar capillary column, such as a DB-5ms, is suitable.
-
Oven Program: A temperature gradient is typically used, for example, starting at 100°C and ramping to 280°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Expected Fragmentation Pattern (GC-MS)
The EI mass spectrum of the derivatized this compound will show extensive fragmentation. The fragmentation of the quinoline ring itself is well-characterized, often involving the loss of HCN.[5] The fragmentation of the silylated boronic acid moiety will also contribute to the overall pattern.
Alternative and Complementary Techniques
While ESI-MS and GC-MS are the primary techniques, other methods can provide valuable information.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in structural elucidation.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for elemental analysis and can be used to quantify the total boron content in a sample. However, it does not provide information on the molecular form of the boron.
Conclusion
The mass spectrometric analysis of this compound derivatives requires careful consideration of the analytical goals.
-
For rapid screening and molecular weight determination, LC-ESI-MS is the method of choice due to its high throughput and applicability to polar, non-volatile compounds.
-
For detailed structural elucidation and isomer differentiation, GC-MS following derivatization provides rich fragmentation data.
The selection of the most appropriate technique will depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. For unambiguous structure confirmation, a combination of mass spectrometry with other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, is often recommended.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. uab.edu [uab.edu]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
A Comparative Guide to Quinolin-2-ylboronic Acid and Its Isomers for Researchers and Drug Development Professionals
Introduction: Quinoline boronic acids are a versatile class of reagents that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their utility as building blocks in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, while the inherent biological activity of the quinoline scaffold makes them attractive starting points for drug discovery programs. This guide provides a comprehensive comparison of quinolin-2-ylboronic acid and its positional isomers, focusing on their physicochemical properties, reactivity, and biological significance, supported by experimental protocols and data.
Physicochemical Properties: A Foundation for Synthesis
The physical and chemical properties of quinoline boronic acid isomers are crucial for their handling, storage, and application in chemical reactions. A summary of these properties for various commercially available isomers is provided in Table 1. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may affect their physical properties.
Table 1: Physicochemical Properties of Quinoline Boronic Acid Isomers
| Isomer Position | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-yl | 745784-12-7 | C₉H₈BNO₂ | 172.98 | >300 | Solid |
| 3-yl | 191162-39-7 | C₉H₈BNO₂ | 172.98 | 191-196 | Light pink or orange to light brown powder[1] |
| 4-yl | 371764-64-6 | C₉H₈BNO₂ | 172.98 | >300 | Not specified |
| 5-yl | 355386-94-6 | C₉H₈BNO₂ | 172.98 | >300 | Not specified |
| 6-yl | 376581-24-7 | C₉H₈BNO₂ | 172.98 | 155-159 | White to light yellow powder to crystal |
| 7-yl | 629644-82-2 | C₉H₈BNO₂ | 172.98 | >300 | Not specified |
| 8-yl | 86-58-8 | C₉H₈BNO₂ | 172.98 | >300 | White powder[2] |
Note: Data is compiled from various commercial suppliers and may exhibit slight variations.
Reactivity in Suzuki-Miyaura Cross-Coupling: A Predictive Analysis
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, and the reactivity of quinoline boronic acid isomers in this reaction is of paramount importance for synthetic chemists. While direct quantitative comparative studies are scarce, reactivity trends can be predicted based on the electronic and steric properties of the quinoline ring system.[3]
The quinoline nucleus is composed of an electron-deficient pyridine ring fused to a more electron-rich benzene ring. This electronic disparity significantly influences the reactivity of the boronic acid group at different positions.
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the attached boronic acid less nucleophilic and thus less reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Consequently, isomers with the boronic acid group on the benzene ring (positions 5, 6, 7, and 8) are generally more reactive than those with the boronic acid on the pyridine ring (positions 2, 3, and 4).[3]
-
Steric Effects: The steric environment surrounding the boronic acid can also impact reactivity. Isomers with the boronic acid group in sterically hindered positions, such as the 4- and 5-positions (peri-positions), may exhibit reduced reactivity due to hindered access to the palladium catalyst.[3]
Based on these principles, a qualitative prediction of reactivity is presented in Table 2.
Table 2: Predicted Relative Reactivity of Quinoline Boronic Acid Isomers in Suzuki-Miyaura Coupling
| Predicted Reactivity | Isomer Positions | Rationale |
| High | 6-yl, 7-yl | Located on the electron-rich benzene ring with minimal steric hindrance. |
| Moderate to High | 5-yl, 8-yl | Positioned on the electron-rich benzene ring, but with potential for steric hindrance from the fused ring system. |
| Moderate | 3-yl | Situated on the electron-deficient pyridine ring, but at the less electron-poor β-position. |
| Low to Moderate | 2-yl, 4-yl | Attached to the highly electron-deficient α-positions of the pyridine ring, leading to reduced nucleophilicity. |
Biological and Medicinal Significance
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The introduction of a boronic acid functional group can modulate these activities and introduce new mechanisms of action, such as the formation of reversible covalent bonds with biological targets.
-
Quinolin-3-ylboronic acid has shown potential as an inhibitor of the NorA efflux pump in Staphylococcus aureus, a mechanism associated with antibiotic resistance.[1]
-
Quinolin-4-ylboronic acid has been utilized in the synthesis of inhibitors for the anthrax lethal factor toxin.[5]
-
The 8-hydroxyquinoline core, which can be accessed from quinolin-8-ylboronic acid , is a well-known chelating agent with diverse biological activities. The boronic acid moiety can also serve as a sensor for biologically relevant diols.[2]
The specific biological activity is highly dependent on the substitution pattern of the quinoline ring, and the positional isomerism of the boronic acid group plays a critical role in defining the molecule's interaction with biological macromolecules.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for the cross-coupling of a quinoline boronic acid with an aryl halide. Researchers should optimize conditions for their specific substrates.
Materials:
-
Quinoline boronic acid isomer (1.0 equivalent)
-
Aryl halide (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the quinoline boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate the vessel and backfill with an inert gas (repeat three times).
-
Add the degassed, anhydrous solvent.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Quinolin-3-ylboronic Acid
The following is a representative procedure for the synthesis of quinolin-3-ylboronic acid from 3-bromoquinoline.[1]
Materials:
-
3-Bromoquinoline (1.0 equivalent)
-
Triisopropyl borate (2.0 equivalents)
-
n-Butyllithium (2.0 equivalents, 2M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
2M Hydrochloric acid
-
2M Sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen)
Procedure:
-
Dissolve 3-bromoquinoline and triisopropyl borate in anhydrous THF in a two-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the n-butyllithium solution dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours after the addition is complete.
-
Allow the reaction to warm to 0 °C.
-
Quench the reaction with 2M hydrochloric acid and then neutralize to pH 7 with 2M sodium bicarbonate solution.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Precipitate the product by adding hexane to yield quinolin-3-ylboronic acid.
Visualizations
The following diagrams illustrate the key chemical processes involving quinoline boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
The Impact of Arylboronic Acid Substituents on Suzuki Coupling Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The choice of arylboronic acid is a critical parameter that significantly influences the reaction's efficiency. This guide provides an objective comparison of the reactivity of various arylboronic acids, supported by experimental data, to facilitate informed substrate selection and reaction optimization.
The electronic nature of the substituents on the arylboronic acid plays a pivotal role in the kinetics and overall yield of the Suzuki coupling. Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, by increasing the nucleophilicity of the aryl group. Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the boronic acid, though successful couplings can still be achieved under optimized conditions.
Comparative Reactivity Data
The following table summarizes the yields of Suzuki coupling reactions between various substituted phenylboronic acids and aryl halides. It is important to note that reaction conditions can vary between different studies, and this data is presented to illustrate general reactivity trends.
| Arylboronic Acid Substituent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-OCH₃ (EDG) | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| 4-CH₃ (EDG) | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [2] |
| H (unsubstituted) | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 110 | 1 | 95 | [3] |
| H (unsubstituted) | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | [2] |
| 4-F (weak EWG) | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [2] |
| 4-CF₃ (strong EWG) | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75 | [2] |
| 3-NO₂ (strong EWG) | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 1 | 90 | [3] |
| 2-CH₃ (steric hindrance) | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 70 | [2] |
Experimental Protocols
A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This should be considered a general guideline, and optimization of specific parameters may be necessary for different substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Mechanistic Overview and Logical Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of arylboronic acid directly impacts the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for screening and optimizing Suzuki coupling reactions follows a logical progression from preparation to analysis.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
Navigating the Cross-Coupling Landscape: A Guide to Alternatives for Quinolin-2-ylboronic Acid
For researchers, scientists, and drug development professionals, the quinoline moiety is a cornerstone in the synthesis of a vast array of biologically active compounds. Its presence in numerous pharmaceuticals underscores the importance of efficient and reliable methods for its incorporation into complex molecules. The Suzuki-Miyaura cross-coupling reaction, utilizing quinolin-2-ylboronic acid, has traditionally been a go-to method for forging carbon-carbon bonds with this heterocycle. However, the inherent instability and challenging handling of some boronic acids have spurred the development of robust alternatives. This guide provides an objective comparison of this compound with its modern surrogates, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic endeavors.
The Rise of Boronic Acid Surrogates: Enhancing Stability and Reactivity
While this compound is a valuable reagent, its susceptibility to protodeboronation and tendency to form boroxines can lead to inconsistent yields and difficulties in purification. To address these limitations, several more stable and often more reactive alternatives have emerged, primarily focusing on the Suzuki-Miyaura coupling pathway. The most prominent among these are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
These surrogates offer significant advantages in terms of bench-top stability, ease of handling, and, in many cases, improved reaction outcomes. They are designed to slowly release the active boronic acid species in situ, maintaining a low concentration that favors the desired cross-coupling over decomposition pathways.
Comparative Performance in Suzuki-Miyaura Coupling
The true measure of a reagent's utility lies in its performance. The following table summarizes a comparison of this compound with its key alternatives in Suzuki-Miyaura cross-coupling reactions. While a direct head-to-head comparison for the quinoline-2-yl moiety under identical conditions is not always available in the literature, the data presented provides a strong indication of the relative efficacy of these reagents.
| Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Nucleophile) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoquinoline | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 12 | ~85 | [1] |
| 2-Chloroquinoline | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~90 | [1] |
| Aryl Bromide | 4-Tolyl MIDA boronate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 89 | [2][3] |
| Aryl Bromide | 4-Tolylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 73 | [2][3] |
| 4-Bromobenzonitrile | Potassium Furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | Not Specified | High | [4] |
Note: The data for MIDA boronate and its corresponding boronic acid represents a direct comparison in the same reaction, highlighting the improved yield with the MIDA surrogate.[2][3] The data for the trifluoroborate is for a similar heteroaryl system, demonstrating the high efficiency of this class of reagents.[4]
Beyond Boron: Other Cross-Coupling Strategies for Quinolines
While Suzuki-Miyaura coupling and its variations are powerful, other cross-coupling methodologies offer alternative disconnection approaches for the synthesis of functionalized quinolines. These methods utilize different organometallic reagents, each with its own set of advantages and substrate scope.
| Cross-Coupling Reaction | Quinoline Reagent | Coupling Partner | Key Advantages |
| Stille Coupling | 2-(Tributylstannyl)quinoline | Aryl/Vinyl Halides/Triflates | Tolerant of a wide range of functional groups. |
| Negishi Coupling | 2-Quinolylzinc Halide | Aryl/Vinyl/Alkyl Halides/Triflates | High reactivity and functional group tolerance. |
| Hiyama Coupling | 2-Quinolylsilane | Aryl/Vinyl Halides/Triflates | Low toxicity of silicon byproducts. |
| Sonogashira Coupling | 2-Ethynylquinoline | Aryl/Vinyl Halides/Triflates | Direct formation of an alkyne linkage. |
Visualizing the Alternatives and the Process
To better understand the structural differences between the boron-based reagents and the general workflow of a cross-coupling reaction, the following diagrams are provided.
Caption: A generalized experimental workflow for a typical cross-coupling reaction.
Caption: Structures of this compound and its stable surrogates.
Experimental Protocols
For practical application, detailed experimental procedures are indispensable. The following protocols are representative examples for the Suzuki-Miyaura coupling of haloquinolines with a boronic acid.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoquinoline with Phenylboronic Acid[1]
Materials:
-
2-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%)
-
Sodium carbonate (2.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF) (6 mL)
-
Degassed water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoquinoline and phenylboronic acid in a mixture of DMF and degassed water.
-
Add sodium carbonate to the solution.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylquinoline.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloroquinoline with Phenylboronic Acid[1]
Materials:
-
2-Chloroquinoline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (2.0 mmol, 2.0 equiv)
-
Degassed toluene (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroquinoline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene and degassed water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The landscape of cross-coupling chemistry is continually evolving, providing researchers with an expanding toolkit of more stable, efficient, and user-friendly reagents. For the incorporation of the vital quinoline scaffold, potassium trifluoroborates and MIDA boronates have proven to be exceptional alternatives to the traditional this compound in Suzuki-Miyaura couplings, often delivering higher and more reproducible yields. Beyond the realm of boron chemistry, other established cross-coupling reactions such as Stille, Negishi, and Hiyama couplings offer valuable, alternative synthetic routes. By understanding the comparative advantages and having access to detailed protocols, researchers can make more informed decisions, accelerating the discovery and development of novel quinoline-based molecules with therapeutic and technological potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts in Quinoline Synthesis
The synthesis of quinoline and its derivatives is a cornerstone in medicinal chemistry and materials science, owing to the quinoline scaffold's presence in numerous pharmacologically active compounds. The Friedländer annulation and its modified versions are among the most effective methods for quinoline synthesis. In recent years, palladium-based catalysts have emerged as highly efficient promoters for these reactions, offering advantages in terms of yield, selectivity, and reaction conditions. This guide provides a comparative analysis of various palladium catalysts used in quinoline synthesis, supported by experimental data, to assist researchers in selecting the optimal catalytic system.
Catalyst Performance Comparison
The choice of a palladium catalyst, whether heterogeneous or homogeneous, significantly influences the outcome of quinoline synthesis. The following table summarizes the performance of different palladium catalysts in the synthesis of quinolines via the reaction of 2-aminobenzyl alcohol with ketones, a modified Friedländer approach.[1] Additionally, a comparison of various homogeneous palladium(II) catalysts in a tandem reaction involving a quinoline-containing substrate is included to illustrate their relative reactivity.[2]
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Product | Yield (%) | Reference |
| 5% Pd/C | 0.5 | KOH | Dioxane | 100 | 20 | 2-Aminobenzyl alcohol, Acetophenone | 2-Phenylquinoline | 85 | [3] |
| Recyclable Pd Catalyst | Not Specified | KOH | Toluene/PEG-2000 | 100 | Not Specified | 2-Aminobenzyl alcohol, Ketones | Substituted Quinolines | Good | |
| Pd(OAc)₂ | 10 | KOAc | Toluene | 150 | Not Specified | N-(quinolin-8-yl)benzamide, Benzoyl chloride | Product 3aa | 39 | [2] |
| Pd(OAc)₂ | 10 | KOAc | Xylene | 90 | 15 | N-(quinolin-8-yl)benzamide, Benzoyl chloride | Product 3aa | 83 | [2] |
| PdCl₂(MeCN)₂ | 10 | KOAc | Xylene | 90 | 15 | N-(quinolin-8-yl)benzamide, Benzoyl chloride | Product 3aa | 65 | [2] |
| PdCl₂ | 10 | KOAc | Xylene | 90 | 15 | N-(quinolin-8-yl)benzamide, Benzoyl chloride | Product 3aa | 58 | [2] |
| Pd₂(dba)₃ | 10 | KOAc | Xylene | 90 | 15 | N-(quinolin-8-yl)benzamide, Benzoyl chloride | Product 3aa | 45 | [2] |
| Pd(TFA)₂ | 10 | KOAc | Xylene | 90 | 15 | N-(quinolin-8-yl)benzamide, Benzoyl chloride | Product 3aa | 71 | [2] |
Note: The reaction catalyzed by Pd(OAc)₂, PdCl₂(MeCN)₂, PdCl₂, Pd₂(dba)₃, and Pd(TFA)₂ is a dual C-H acylation and intramolecular cyclization, not a direct Friedländer synthesis, but serves to compare the efficacy of these common palladium precursors.[2]
Heterogeneous catalysts like 5% Pd/C demonstrate high efficacy and have the advantage of being easily separable from the reaction mixture.[3][4] Recyclable catalytic systems, such as the one employing PEG-2000, offer benefits in terms of cost-effectiveness and sustainability, allowing the catalyst to be reused multiple times without significant loss of activity. Homogeneous catalysts, while often requiring more complex purification procedures, can offer superior activity and selectivity.[5][6] The data shows that among the tested homogeneous catalysts for the specific C-H acylation reaction, Pd(OAc)₂ in xylene provided the highest yield.[2]
Experimental Workflow
The general workflow for a palladium-catalyzed quinoline synthesis involves the setup of the reaction, followed by heating and monitoring, and concluding with product isolation and purification. The diagram below illustrates these key stages.
Caption: General workflow for Pd-catalyzed quinoline synthesis.
Detailed Experimental Protocols
The following protocols are based on published methodologies and provide a starting point for researchers.
Protocol 1: Synthesis of 2-Phenylquinoline using 5% Pd/C Catalyst [3]
This procedure is adapted from the palladium-catalyzed oxidative coupling and cyclization of 2-aminobenzyl alcohol with acetophenone.[3]
-
Materials:
-
2-Aminobenzyl alcohol (1 mmol, 0.123 g)
-
Acetophenone (2 mmol, 0.240 g)
-
5% Palladium on Carbon (Pd/C) (0.005 mmol)
-
Potassium Hydroxide (KOH) (2 mmol)
-
Dioxane (3 mL)
-
-
Procedure:
-
A mixture of 2-aminobenzyl alcohol (1 mmol), acetophenone (2 mmol), 5% Pd/C (0.005 mmol), and KOH (2 mmol) is placed in a reaction vessel.
-
Dioxane (3 mL) is added as the solvent.
-
The mixture is stirred and heated at 100 °C for 20 hours.
-
Reaction progress can be monitored by Gas-Liquid Chromatography (GLC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is filtered off.
-
The filtrate is subjected to an appropriate aqueous workup.
-
The crude product is purified, typically by thin-layer chromatography on silica gel, to yield the pure 2-phenylquinoline.
-
Protocol 2: Recyclable Palladium-Catalyzed Synthesis
This protocol is based on the abstract describing a recyclable catalytic system.
-
General Conditions:
-
2-Aminobenzyl alcohol is reacted with a ketone in a toluene/poly(ethylene glycol) (PEG-2000) solvent system.
-
A palladium catalyst and KOH are added to the mixture.
-
The reaction is conducted at 100 °C under an air atmosphere.
-
The key feature of this system is the ability to recover and reuse the catalytic system for subsequent runs without a significant loss of activity.
-
Conclusion
Palladium catalysts, both heterogeneous and homogeneous, are highly effective for the synthesis of quinolines through modified Friedländer reactions. Heterogeneous catalysts like Pd/C offer high yields and ease of separation, making them suitable for scalable applications.[1][3] Innovative systems focusing on catalyst recyclability present a green and cost-effective alternative. The choice of the specific palladium precursor and reaction conditions, such as solvent and temperature, is critical and can be optimized to achieve high yields, as demonstrated by the comparison of various Pd(II) salts.[2] The provided protocols and workflow offer a practical guide for researchers to implement these powerful catalytic methods in their own synthetic endeavors.
References
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Quinolin-2-ylboronic Acid vs. Quinolin-2-yl Trifluoroborate in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for the efficient synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds are indispensable. This guide provides an objective, data-supported comparison of two key reagents for the introduction of the quinolin-2-yl moiety: quinolin-2-ylboronic acid and its corresponding potassium trifluoroborate salt.
The quinoline scaffold is a privileged structure in medicinal chemistry, and the Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[1] The choice between a boronic acid and a trifluoroborate can significantly impact reaction efficiency, reproducibility, and ease of handling. This guide outlines the fundamental differences in their stability and performance, supported by experimental data from analogous systems, and provides detailed experimental protocols.
Executive Summary: The Trifluoroborate Advantage
Potassium quinolin-2-yl trifluoroborate offers significant advantages over this compound, primarily stemming from its enhanced stability.[2] Boronic acids, including heteroarylboronic acids, are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved in the presence of moisture or under basic reaction conditions, rendering the reagent inactive.[3] This instability can lead to inconsistent yields and the need for an excess of the boron reagent.[4]
In contrast, potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that imparts exceptional stability.[5][6] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged storage without degradation.[7] This enhanced stability often translates to more reliable and reproducible cross-coupling reactions, frequently with higher yields, especially for challenging substrates like electron-deficient N-heterocycles.[2]
Performance and Stability: A Comparative Analysis
Stability Comparison
The superior stability of potassium trifluoroborates is a key differentiator. The tetracoordinate nature of the boron atom in trifluoroborates protects it from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids.[7]
| Property | This compound | Potassium Quinolin-2-yl Trifluoroborate | Rationale |
| Physical State | Typically a solid, which can be challenging to purify. | Crystalline, free-flowing solid.[5] | The ionic salt lattice of the trifluoroborate contributes to a more defined and stable solid form. |
| Air & Moisture Stability | Prone to dehydration to form cyclic trimeric anhydrides (boroxines) and protodeboronation.[3][5] | Exceptionally stable to both air and moisture; can be stored for extended periods at room temperature.[6] | The boron atom in the trifluoroborate is tetracoordinate and less electrophilic, making it resistant to attack by water and oxygen.[7] |
| Thermal Stability | Can decompose upon heating. | Highly thermally stable, with decomposition temperatures for similar salts often exceeding 300°C.[7] | The strong boron-fluorine bonds and the stable ionic lattice contribute to high thermal resistance. |
| Handling | Often requires storage under inert atmosphere and at low temperatures to minimize degradation. | Can be handled on the benchtop with no special precautions.[6] | The inherent chemical stability simplifies handling and weighing, leading to more accurate stoichiometry in reactions. |
Performance in Suzuki-Miyaura Coupling
The enhanced stability of trifluoroborates directly translates to improved performance in Suzuki-Miyaura cross-coupling reactions. The slow, in situ release of the boronic acid from the trifluoroborate under basic conditions ensures a low steady-state concentration of the active boron species, minimizing side reactions like protodeboronation and homocoupling.
The following data for analogous heteroaryl systems illustrates the typical yield improvements observed when using potassium trifluoroborates compared to boronic acids, especially for substrates prone to decomposition.
| Heteroarylboronic Acid | Corresponding Potassium Heteroaryltrifluoroborate | Yield of Trifluoroborate Synthesis (%)[4] | Aryl Halide Partner | Boronic Acid Yield (%) | Trifluoroborate Yield (%) | Reference |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 91 | 4-Bromobenzonitrile | Often low/variable | 85 | [4] |
| Thiophen-2-ylboronic acid | Potassium thiophen-2-yltrifluoroborate | 93 | 4-Chlorobenzonitrile | - | 82 | [4] |
| Pyridine-3-ylboronic acid | Potassium pyridine-3-yltrifluoroborate | 85 | 4-Bromoanisole | - | 93 | [4] |
| Isoquinolin-4-ylboronic acid | Potassium isoquinolin-4-yltrifluoroborate | 34 (from stored acid), 62 (one-pot) | 4-Chlorobenzonitrile | - | 79 | [4] |
Note: The yields for boronic acids are often not reported for direct comparison in these studies, as trifluoroborates are typically employed for substrates where boronic acids are known to perform poorly.
Experimental Protocols
Synthesis of Potassium Quinolin-2-yl Trifluoroborate from this compound
This general procedure is adapted from the synthesis of other potassium heteroaryltrifluoroborates.[5][8]
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) to the stirring methanolic solution.
-
A white precipitate of potassium quinolin-2-yl trifluoroborate is expected to form immediately.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by vacuum filtration and wash with cold water and then acetone.
-
Dry the resulting white solid under vacuum to yield potassium quinolin-2-yl trifluoroborate.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is based on a procedure for the analogous quinazolin-2-ylboronic acid and may require optimization for specific substrates.[3]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol% or Pd(PPh₃)₄, 5 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%, if not using a pre-formed catalyst like Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane or a Dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the this compound, aryl halide, palladium catalyst, and ligand (if applicable).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Under a positive pressure of inert gas, add the base and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling of Potassium Quinolin-2-yl Trifluoroborate
This is a general protocol and may require optimization for specific substrates.[4][9]
Materials:
-
Potassium quinolin-2-yl trifluoroborate (1.1 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equivalents)
-
Solvent (e.g., Toluene/Water or 1,4-Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the potassium quinolin-2-yl trifluoroborate, aryl halide, palladium catalyst, ligand, and base.
-
Add the solvent mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Overview and Reagent Structures
The fundamental mechanism of the Suzuki-Miyaura reaction is the same for both boronic acids and trifluoroborates, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10][11] The key difference lies in the pre-equilibrium step where the trifluoroborate is hydrolyzed to the active boronic acid under the basic reaction conditions.
The structural difference between the tricoordinate boronic acid and the tetracoordinate trifluoroborate is the origin of their differing stabilities.
Conclusion and Recommendations
The selection between this compound and potassium quinolin-2-yl trifluoroborate should be guided by the specific requirements of the synthetic task.
-
This compound may be a suitable choice for reactions where it can be used immediately after synthesis or purification, and for substrates that are highly reactive, potentially requiring the higher intrinsic reactivity of the free boronic acid.
-
Potassium quinolin-2-yl trifluoroborate is the superior reagent in most cases, particularly for multi-step syntheses, for less reactive coupling partners, and when reproducibility and high yields are critical.[2][5] Its exceptional stability simplifies storage and handling, and its performance in cross-coupling reactions is often more reliable, making it the recommended choice for most applications in drug discovery and development.[6] The ease of its preparation from the corresponding boronic acid further enhances its utility.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Quinoline Synthesis: Benchmarking New Methods Against Traditional Approaches
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The method chosen for its synthesis can significantly impact the efficiency, cost, and environmental footprint of research and development. This guide provides an objective comparison of traditional quinoline synthesis methods—Skraup, Doebner-von Miller, Combes, and Friedländer—against modern, more sustainable techniques, supported by experimental data.
At a Glance: Traditional vs. Modern Quinoline Synthesis
The landscape of quinoline synthesis has evolved from harsh, often low-yielding classical name reactions to sophisticated methods offering milder conditions, higher efficiency, and improved safety profiles. Traditional methods, while foundational, are often hampered by the use of strong acids, high temperatures, and hazardous reagents.[1] In contrast, modern approaches leverage technologies like microwave irradiation and ultrasound, alongside innovative catalytic systems, to provide greener and more efficient alternatives.[2][3]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for both traditional and modern quinoline synthesis methodologies, offering a clear comparison of their performance based on reported experimental outcomes.
Table 1: Traditional Quinoline Synthesis Methods
| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |
| Skraup | Aniline, Glycerol | Conc. H₂SO₄, Nitrobenzene | >150 (exothermic) | 5 h (reflux) | Low to Moderate | [4] |
| Doebner-von Miller | 4-Isopropylaniline, Acetone | - | 150 | 3 h | 47 | [5] |
| Combes | m-Chloroaniline, Acetylacetone | H₂SO₄ | Heat | - | - | [6] |
| Friedländer | 2-Aminobenzaldehyde, Acetone | 10% aq. NaOH | Room Temp | 12 h | Good | [4] |
| Friedländer | 2-Aminobenzophenone, Ethyl acetoacetate | Conc. HCl | Reflux | 4 h | - | [7] |
Table 2: Modern Quinoline Synthesis Methods
| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted Friedländer | 2-Aminobenzophenone, Dicarbonyl compounds | Nafion NR50 | 200 | 60 min | 43-95 | [8] |
| Microwave-Assisted Friedländer | 2-Amino-3-hydroxybenzaldehyde, Ketones | - (in Ethanol) | 130 | 30-40 min | 48-84 | [8] |
| Ultrasound-Assisted | Hybrid quinoline-imidazole derivatives | - | - | 1-2 h | ~5-10% higher than conventional | [2] |
| Ultrasound-Assisted | Isatin, Ketone, Basic Ionic Liquid | Basic Ionic Liquid (in Water) | Room Temp | 15-30 min | 85-98 | [9] |
| Green Heterogeneous Catalyst (Friedländer) | 2-Aminoaryl ketones, α-Methylene carbonyls | g-C₃N₄-(CH₂)₃-SO₃H | 100 | 4 h | High | [10] |
| Photocatalytic Povarov | N-alkyl anilines or anilines and aldehydes | Dual catalyst system | - | - | Excellent | [11] |
Experimental Protocols
Detailed methodologies for key traditional and modern quinoline syntheses are provided below.
Protocol 1: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (optional moderator)[4]
Procedure:
-
In a large, robust reaction vessel equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Slowly and with cooling, add concentrated sulfuric acid in portions.
-
Gently heat the mixture in a fume hood. The reaction is highly exothermic and will likely begin to boil without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.
-
After cooling, pour the mixture into a large volume of water and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolate the crude quinoline via steam distillation.
-
Separate the organic layer from the distillate and wash with dilute hydrochloric acid to remove unreacted aniline.
-
Make the aqueous layer basic to recover any dissolved quinoline.
-
Purify the product by distillation.[4]
Protocol 2: Friedländer Synthesis of 2-Methylquinoline
Materials:
-
2-Aminobenzaldehyde
-
Acetone
-
10% aqueous Sodium Hydroxide solution[4]
Procedure:
-
Dissolve 2-aminobenzaldehyde in acetone in an Erlenmeyer flask.
-
Add the 10% sodium hydroxide solution and swirl the mixture.
-
Allow the mixture to stand at room temperature for 12 hours, during which a crystalline product will separate.
-
Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.[4]
Protocol 3: Microwave-Assisted Friedländer Synthesis
Materials:
-
2-Aminobenzophenone
-
Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Nafion NR50 catalyst
-
Ethanol[8]
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzophenone, the dicarbonyl compound, and a catalytic amount of Nafion NR50 in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 200°C for 60 minutes.
-
After cooling, filter the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Protocol 4: Ultrasound-Assisted Synthesis of Quinoline Derivatives
Materials:
-
Isatin
-
Ketone
-
Basic Ionic Liquid (BIL) catalyst
-
Water[9]
Procedure:
-
In a reaction vessel, mix isatin (1 mmol), the desired ketone (1.2 mmol), and the basic ionic liquid (0.1 mmol) in water (5 mL).
-
Place the reaction vessel in an ultrasonic cleaning bath and irradiate the mixture at room temperature for 15-30 minutes.
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.[9]
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways of the traditional quinoline syntheses and a generalized workflow.
Caption: Reaction pathway of the Skraup Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 9. Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Cytotoxic Landscape of Quinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various quinoline derivatives against a range of cancer cell lines. Supported by experimental data, this document serves as a valuable resource for evaluating the therapeutic potential of this promising class of compounds.
Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Their versatile structure allows for extensive modifications, leading to a wide spectrum of biological activities, including potent anticancer properties.[1] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.[1][2] This guide summarizes the cytotoxic profiles of several quinoline derivatives, details a standard experimental protocol for cytotoxicity assessment, and illustrates the key signaling pathways they modulate.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%, is a standard metric for this assessment. The following table summarizes the IC50 values for representative quinoline derivatives, offering a snapshot of their potency and selectivity.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 7.5 (48h) | [3] |
| 2-phenylquinolin-4-amine (7a) | HT-29 | Colon | 8.12 | [3] |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | HL-60 | Leukemia | 0.064 | [4] |
| Quinoline-8-Sulfonamide (Compound 9a) | C32 | Amelanotic Melanoma | 520 | [5] |
| Quinoline-8-Sulfonamide (Compound 9a) | COLO829 | Melanotic Melanoma | 376 | [5] |
| Quinoline-8-Sulfonamide (Compound 9a) | MDA-MB-231 | Triple-Negative Breast Cancer | 609 | [5] |
| Quinoline-8-Sulfonamide (Compound 9a) | U87-MG | Glioblastoma Multiforme | 756 | [5] |
| Quinoline-8-Sulfonamide (Compound 9a) | A549 | Lung Cancer | 496 | [5] |
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 | Colon Cancer | 4 - 43 | [5] |
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | MCF-7 | Breast Cancer | 4 - 43 | [5] |
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | HeLa | Cervical Cancer | 4 - 43 | [5] |
| Pyrazolo[3,4-b]quinoline (Compound 15) | MCF-7 | Breast Cancer | 15.16 | [6] |
| Pyrazolo[3,4-b]quinoline (Compound 15) | HepG-2 | Liver Cancer | 18.74 | [6] |
| Pyrazolo[3,4-b]quinoline (Compound 15) | A549 | Lung Cancer | 18.68 | [6] |
Experimental Protocols
The assessment of cytotoxicity is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7]
MTT Cytotoxicity Assay Protocol
This protocol outlines the steps to evaluate the cytotoxic effects of quinoline derivatives on cancer cell lines.
1. Materials and Reagents:
-
Desired cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinoline derivatives to be tested
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., anhydrous DMSO, acidified isopropanol)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[3] Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[3]
Key Signaling Pathways
Quinoline derivatives exert their anticancer effects by modulating critical cellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and VEGF signaling pathways are two prominent targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1] Certain quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[4][8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Quinoline derivatives can inhibit this pathway, thereby cutting off the nutrient and oxygen supply to tumors.[9][10] A key mechanism of action is the inhibition of the VEGF Receptor 2 (VEGFR2), which blocks the downstream signaling cascade.[9][10][11]
Caption: Inhibition of the VEGF signaling pathway by quinoline derivatives.
Conclusion
The diverse chemical space of quinoline derivatives offers a rich landscape for the discovery of novel anticancer agents. The comparative data presented in this guide highlights the varying potencies and selectivities of different quinoline scaffolds against a range of cancer cell lines. Understanding the underlying mechanisms of action, particularly the inhibition of key signaling pathways like PI3K/Akt/mTOR and VEGF, provides a rational basis for the design and development of next-generation quinoline-based cancer therapeutics. The standardized experimental protocols outlined here serve as a foundation for the consistent and reliable evaluation of the cytotoxic potential of these promising compounds. Further research into structure-activity relationships and target validation will be crucial in translating the potential of quinoline derivatives into effective clinical treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In-Silico Modeling of Quinolin-2-ylboronic Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in-silico modeling of chemical reactions has emerged as a powerful tool in modern chemistry, offering deep insights into reaction mechanisms, transition states, and kinetics. This guide provides a comparative overview of the computational modeling of reactions involving quinolin-2-ylboronic acid, a key building block in medicinal chemistry and materials science. By leveraging theoretical calculations, researchers can predict reaction outcomes, optimize conditions, and design novel synthetic pathways. This document summarizes key computational approaches, presents comparative data from published studies, and provides detailed experimental protocols for context.
Comparing In-Silico Approaches for Boronic Acid Reactions
Computational chemistry provides several avenues to model the reactions of quinolin-2-ylboronic acids, with Density Functional Theory (DFT) being the most prominent method. The choice of functional and basis set is critical for obtaining accurate results.
| Computational Method | Key Features | Typical Applications in Boronic Acid Chemistry | Reference |
| DFT (B3LYP) | A hybrid functional that combines Hartree-Fock theory with DFT. It is widely used for its balance of accuracy and computational cost. | Geometry optimization of reactants, intermediates, and transition states; Calculation of reaction energies and activation barriers in Suzuki-Miyaura and Chan-Lam reactions. | [1][2] |
| DFT with SMD Solvation Model | Incorporates the effect of the solvent, which is crucial for accurately modeling reactions in solution. | Studying the role of solvent in reaction mechanisms and predicting more realistic energy profiles. | [3] |
| ab initio methods (e.g., MP2) | Higher-level methods that are more computationally expensive but can provide more accurate results for electron correlation effects. | Benchmarking DFT results and studying systems where electron correlation is particularly important. | |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical methods to correlate chemical structure with reactivity or biological activity. | Predicting the reactivity of different quinoline derivatives in cross-coupling reactions based on their structural features. |
Mechanistic Insights from In-Silico Studies
Computational studies have been instrumental in elucidating the mechanisms of key reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling and the Chan-Lam amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In-silico modeling has shed light on the intricate mechanism, particularly the transmetalation step. One of the main challenges with heteroarylboronic acids like this compound is the competing protodeboronation reaction.[4]
Computational studies, primarily using DFT, have investigated the role of the base in facilitating the transmetalation.[1][5] The base is understood to activate the boronic acid by forming a more nucleophilic boronate species, which then reacts with the palladium complex.[2][5] The reaction pathway can be influenced by the nature of the reactants, catalysts, and reaction conditions.[6]
A proposed catalytic cycle for the Suzuki-Miyaura coupling of a quinoline derivative is illustrated below.
Chan-Lam Amination
The Chan-Lam reaction provides a valuable method for forming C-N bonds. Spectroscopic and computational modeling studies have been crucial in identifying key intermediates and understanding the reaction mechanism, including off-cycle inhibitory processes.[7][8][9][10] These studies have revealed the roles of different copper species and the influence of additives in promoting the desired coupling.[7][8]
Experimental Protocols
To provide a practical context for the in-silico models, this section details a general experimental protocol for the Suzuki-Miyaura coupling of quinazolin-2-ylboronic acid, which can be adapted for this compound.[4] The primary challenge in the Suzuki-Miyaura coupling of certain nitrogen-containing heteroarylboronic acids is the tendency for protodeboronation.[4] The following protocol is designed to minimize this side reaction.[4]
General Procedure for Suzuki-Miyaura Coupling[4]
-
Reaction Setup : In an oven-dried Schlenk tube, combine the aryl or heteroaryl halide (1.0 equivalent), quinazolin-2-ylboronic acid (1.2 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂; 2-5 mol%).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition : Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄; 2.0 equivalents) and the anhydrous solvent (e.g., Dioxane; 0.1 M concentration relative to the halide).
-
Reaction : Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Protocol[4]
For faster reaction times, a microwave-assisted protocol can be employed:
-
Reaction Setup : In a microwave-safe vial, combine quinazolin-2-ylboronic acid (1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., K₂CO₃; 2.0 equivalents).
-
Solvent Addition : Add a suitable solvent mixture (e.g., Dioxane/water, 4:1).
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification : Follow the work-up and purification steps as described in the general procedure.
The workflow for these experimental procedures can be visualized as follows:
References
- 1. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Safe Disposal of Quinolin-2-ylboronic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of quinolin-2-ylboronic acid, ensuring compliance with standard safety protocols and minimizing risk.
Hazard Identification and Safety Precautions
| Hazard Category | GHS Hazard Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE): Before initiating any disposal procedures, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of solid this compound and its disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the event of accidental exposure.[1]
Step-by-Step Disposal Procedure
The following procedure is designed to safely manage and dispose of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Labeling:
-
Isolate all waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.
-
Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The label should prominently display "Hazardous Waste: this compound" and include the relevant hazard pictograms (e.g., GHS07 exclamation mark).[1]
2. Neutralization and Inactivation (for small residual amounts): This procedure should be performed in a chemical fume hood.[1]
-
For empty containers with small residual amounts of solid this compound, rinse the container three times with a suitable organic solvent such as ethanol or acetone.
-
Collect the rinsate as hazardous waste.
-
For larger quantities or solutions, the boronic acid can be converted to a more water-soluble boronate salt. This is achieved by slowly and carefully adding the waste to a larger container of a dilute basic solution (e.g., 1M sodium hydroxide) with constant stirring.[1] Boronic acids generally exhibit increased solubility in basic conditions, which facilitates safer handling and disposal.[1]
-
The resulting aqueous solution containing the boronate salt should be collected as hazardous aqueous waste. Do not dispose of this solution down the drain.
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, are considered hazardous waste.
-
Place all contaminated solid waste into a designated hazardous waste bag or container.
4. Final Disposal:
-
Arrange for the collection of all segregated and labeled hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Adhere to all local, state, and federal regulations governing the disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of Quinolin-2-ylboronic Acid: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory applications, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Quinolin-2-ylboronic acid, ensuring a secure laboratory environment.
Hazard Summary: this compound is a chemical that requires careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required to prevent exposure to this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][6][7] | To protect eyes from dust particles and potential splashes of the chemical, which can cause serious irritation.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.[5][6][7] Gloves must be inspected before use and changed immediately if contaminated.[6][8] | To prevent skin contact and potential irritation.[5][9] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental splashes or spills.[5][6] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6][7] | To prevent respiratory tract irritation from inhalation of dust or vapors.[5][9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][10]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][11]
-
Work Area: The designated work area should be clean and free of clutter.
2. Handling the Chemical:
-
Donning PPE: Before handling the chemical, put on all the required personal protective equipment as outlined in the table above.
-
Avoiding Dust: Take care to avoid generating dust when transferring the solid.[6] Use a spatula or other appropriate tools for transfers.[6]
-
Container Management: Keep the container of this compound tightly closed when not in use.[6][12]
3. Hygiene Measures:
-
Personal Contact: Avoid all personal contact, including the inhalation of dust or vapors.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after handling and before breaks, even if gloves were worn.[5][6]
-
No Consumption: Do not eat, drink, or smoke in the laboratory.[5]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5]
Disposal Plan: Step-by-Step Procedure
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[10]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[8][10]
2. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[8][10]
3. Decontamination of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. This first rinseate must be collected and disposed of as hazardous waste.[10]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[10]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[10]
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 745784-12-7 [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. IsoLab - Boric Acid [isolab.ess.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
